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  • Product: 5-amino-2,4,6-triiodo-N-methylisophthalamic acid
  • CAS: 2280-89-9

Core Science & Biosynthesis

Foundational

Mechanism of renal excretion for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid

An In-depth Technical Guide to the Renal Excretion Mechanism of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (Iothalamic Acid) Introduction: The Quintessential GFR Marker 5-amino-2,4,6-triiodo-N-methylisophthalamic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Renal Excretion Mechanism of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (Iothalamic Acid)

Introduction: The Quintessential GFR Marker

5-amino-2,4,6-triiodo-N-methylisophthalamic acid, commonly known as iothalamic acid or iothalamate, is an iodine-containing organic anion that has been a cornerstone in nephrology and clinical research for decades.[1][2] Initially developed as a radiocontrast agent for visualizing vascular and renal structures, its pharmacokinetic properties have made it an invaluable tool for the precise measurement of the Glomerular Filtration Rate (GFR), the primary indicator of kidney function.[3][4][5] This guide provides a comprehensive technical overview of the renal handling of iothalamic acid, detailing its journey from bloodstream to urine and the established methodologies used to quantify this process.

Chapter 1: The Primary Pathway: Unrestricted Glomerular Filtration

The primary mechanism governing the renal excretion of iothalamic acid is glomerular filtration.[2][6] Following intravenous administration, iothalamate is rapidly distributed throughout the circulatory system.[2] Its utility as a GFR marker is predicated on how closely it emulates the ideal filtration substance, inulin. The key characteristics that facilitate this are:

  • Free Filtration: Iothalamic acid is freely filtered across the glomerular capillaries. Its clearance has been shown to be nearly identical to that of inulin, with clearance ratios averaging 1.00.[7] This indicates that the amount of iothalamate entering the renal tubules via filtration is directly proportional to the GFR.

  • Minimal Protein Binding: While some studies in animal models have shown variable plasma protein binding, studies in humans indicate that iothalamate is poorly bound to serum albumin.[2][8] This is a critical prerequisite for a GFR marker, as only the unbound fraction of a substance can be filtered by the glomerulus.

  • Biological Inertness: Iothalamic acid is not reabsorbed or metabolized by the renal tubules.[2][9] It is excreted from the body chemically unchanged, ensuring that its clearance rate directly reflects the rate of filtration.[2]

The process begins as blood enters the glomerulus. The hydrostatic pressure gradient forces water and small solutes, including iothalamate, from the glomerular capillaries into Bowman's space, forming the ultrafiltrate. This ultrafiltrate then proceeds into the renal tubules.

Tubular_Secretion cluster_cell Proximal Tubule Cell Cell_Body Basolateral Membrane Iothalamate Apical Membrane Apical_T Apical Transporter (e.g., MRP2/4) Cell_Body:e->Apical_T Blood Peritubular Capillary (Blood) OAT OAT1 / OAT3 Blood->OAT Uptake Lumen Tubular Lumen (Urine) OAT->Cell_Body:w Apical_T->Lumen Efflux Probenecid Probenecid (Inhibitor) Probenecid->OAT

Fig. 2: Postulated cellular mechanism of iothalamic acid tubular secretion.

Chapter 3: Pharmacokinetic Profile and Its Implications

The pharmacokinetics of iothalamic acid after a single intravenous injection are best described by an open two-compartment model. [10][11]This model accounts for the distribution of the drug between a central compartment (plasma and well-perfused organs) and a peripheral compartment (less-perfused tissues).

ParameterValue (in normal renal function)Significance
Alpha Half-Life (t½α) ~10 minutes [2]Represents the initial rapid distribution phase from the central to the peripheral compartment.
Beta Half-Life (t½β) ~90 minutes [2]Represents the slower elimination phase, which is primarily dependent on renal clearance.
Plasma Clearance Varies with GFRThe volume of plasma cleared of the drug per unit time; the key measurement for GFR assessment.
Alternate Excretion MinimalIn severe renal impairment, hepatobiliary excretion increases significantly. [2][6]
Volume of Distribution ~11 L (in ESRD patients) [12]Reflects the extent of distribution throughout the body's fluid compartments.
Table 1: Key Pharmacokinetic Parameters of Iothalamic Acid

Understanding this two-compartment model is essential for designing accurate GFR measurement protocols. For instance, in plasma clearance studies, blood samples must be collected over a sufficiently long period to accurately characterize both the distribution and elimination phases. Shortened sampling intervals, especially in patients with lower GFR, can lead to a significant overestimation of the clearance rate. [13]

Chapter 4: Methodologies for Determining Renal Clearance

The measurement of iothalamate clearance is a robust procedure for determining GFR. Two primary methods are employed: constant infusion with urinary clearance and single bolus with plasma clearance.

Experimental Protocol: GFR Measurement via Plasma Clearance of Iothalamate

This method is widely used due to its practicality and high precision. [13][14]It avoids the challenges associated with timed urine collections.

1. Patient Preparation:

  • Patients should be well-hydrated to ensure adequate urine flow, though urine is not collected. Instruct the patient to drink approximately 750 mL of water 30-60 minutes prior to the procedure. [13][15]* An intravenous catheter is placed for injection and subsequent blood sampling.

2. Iothalamate Administration:

  • A single bolus of non-radioactive iothalamate meglumine is injected intravenously over 1-2 minutes. The exact dose and volume administered must be precisely recorded.

3. Timed Blood Sampling:

  • The timing of blood samples is critical for accurate pharmacokinetic modeling. A typical multi-sample schedule is as follows: 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, and 300 minutes post-injection. [13]* Rationale: Frequent early samples (5-60 min) are necessary to define the rapid distribution (alpha) phase. Later samples (90-300 min) are crucial for accurately capturing the slower elimination (beta) phase, which reflects renal clearance. In patients with suspected severe renal impairment, sampling may need to be extended up to 10 hours. [13] 4. Sample Processing and Analysis:

  • Blood samples are collected in heparinized tubes, placed on ice, and centrifuged to separate the plasma.

  • Plasma is aliquoted and stored at -80°C until analysis. [13]* Iothalamate concentration in plasma is quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [16][17]LC-MS/MS is often preferred due to its high specificity and reduced susceptibility to interferences. [16] 5. Data Analysis and GFR Calculation:

  • The plasma concentration-time data are fitted to a two-compartment pharmacokinetic model.

  • The plasma clearance (Cl) is calculated using the formula: Cl = Dose / AUC , where AUC is the total area under the plasma concentration-time curve from time zero to infinity.

  • The calculated clearance value is then typically normalized to a body surface area of 1.73 m².

GFR_Workflow cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sampling & Analysis cluster_calc Phase 3: Calculation Start Patient Hydration IV_Access Establish IV Access Start->IV_Access Injection Administer Iothalamate Bolus IV_Access->Injection Blood_Draw Timed Blood Sampling (e.g., 12 points over 5h) Injection->Blood_Draw Processing Plasma Separation & Storage Blood_Draw->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling Fit Data to 2-Compartment Model Analysis->Modeling AUC Calculate Area Under Curve (AUC) Modeling->AUC GFR Calculate GFR (Dose / AUC) AUC->GFR

Fig. 3: Experimental workflow for GFR measurement by plasma clearance.

Conclusion

The renal excretion of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is overwhelmingly dominated by glomerular filtration. Its physicochemical properties—low protein binding, biological inertness, and free passage through the glomerular filter—make it an exemplary marker for measuring GFR. While a minor component of active tubular secretion via organic anion transporters likely exists, it does not significantly detract from the accuracy of iothalamate clearance as a gold-standard method in clinical practice and research. The robust and well-defined methodologies for its measurement provide clinicians and scientists with a reliable tool to assess and monitor kidney function.

References

  • Olofsson, U., et al. (1974). The usefulness of 125I-sodium lothalamate as a GFR-indicator in single intravenous injection tests. Scandinavian Journal of Clinical and Laboratory Investigation, 34(4), 349-358. [Link]

  • UW Medicine. (n.d.). Iothalamate Study. Retrieved from UW Medicine, Department of Radiology. [Link]

  • Maher, F. T., Nolan, N. G., & Elveback, L. R. (1971). The Measurement of Glomerular Filtration Rate and Effective Renal Plasma Flow in Man by Iothalamate 125 I and Iodopyracet 131 I. Circulation Research, 28(5), 569-577. [Link]

  • Agarwal, R., et al. (2009). Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR. Clinical Journal of the American Society of Nephrology, 4(1), 77-85. [Link]

  • Levey, A. S., et al. (1993). Iothalamate clearance and its use in large-scale clinical trials. Journal of the American Society of Nephrology, 4(5), 1159-1171. [Link]

  • Messa, P., et al. (1986). 125I-Iothalamate and Creatinine Clearances in Patients with Chronic Renal Disease. Contributions to Nephrology, 52, 115-119. [Link]

  • Soons, P. A., et al. (2022). Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Clinical Kidney Journal, 15(10), 1896-1904. [Link]

  • Inxight Drugs. (n.d.). IOTHALAMIC ACID. Retrieved from National Center for Advancing Translational Sciences. [Link]

  • Gassman, J. J., et al. (1995). 125Iodine-iothalamate clearance in children. A simple method to measure glomerular filtration. Pediatric Nephrology, 9(4), 451-455. [Link]

  • Messa, P., et al. (1986). 125I-Iothalamate and Creatinine Clearances in Patients with Chronic Renal Disease. Nephrology Dialysis Transplantation, 1(3), 167-171. [Link]

  • National Center for Biotechnology Information. (n.d.). Iothalamic Acid. PubChem Compound Summary for CID 3737. [Link]

  • Szeto, C. C., et al. (1976). Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man. Journal of Clinical Pharmacology, 16(2-3), 142-148. [Link]

  • medtigo. (n.d.). iothalamic acid | Dosing & Uses. Retrieved from medtigo. [Link]

  • Dowling, T. C., et al. (1988). Pharmacokinetics of iothalamate in endstage renal disease. Journal of Clinical Pharmacology, 28(9), 826-830. [Link]

  • Riep, R. J., & Nelp, W. B. (1969). Mechanism of Excretion of Radioiodinated Sodium Iothalamate. Radiology, 93(4), 807-811. [Link]

  • Prueksaritanont, T., et al. (1984). Renal and non-renal clearances of iothalamate. Journal of Pharmacokinetics and Biopharmaceutics, 12(3), 267-279. [Link]

  • Bollerup, A. C., Hesse, B., & Steiness, E. (1975). Renal Handling of Iodamide and Diatrizoate. Evidence of Active Tubular Secretion of Iodamide. European Journal of Clinical Pharmacology, 9(1), 63-67. [Link]

  • Dowling, T. C., et al. (1999). Comparison of iothalamate clearance methods for measuring GFR. Pharmacotherapy, 19(8), 943-950. [Link]

  • ClinicalTrials.gov. (2017). Measurement of Renal Functional Reserve With Urinary Clearance of Cold Iothalamate Before and After an Oral Protein Load. NCT03190070. [Link]

  • Delanaye, P., et al. (2016). Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 1. Clinical Kidney Journal, 9(5), 682-699. [Link]

  • Bryan, C. W., et al. (1986). Single-injection clearances of iothalamate-131-I in the rat. Journal of the American Society of Nephrology, 2(4), 469-476. [Link]

  • Golman, K., & Wilk, I. (1979). Renal excretion mechanism of a nonionic contrast agent. Investigative Radiology, 14(3), 224-227. [Link]

  • Talner, L. B., et al. (1975). Comparison between iodamide and iothalamate in intravenous urography. Urology, 6(3), 324-327. [Link]

  • DrugBank. (n.d.). Iothalamic acid (USP). Retrieved from DrugBank Online. [Link]

  • Wikipedia. (n.d.). Iotalamic acid. Retrieved from Wikipedia. [Link]

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 95(1), 83-123. [Link]

  • Yin, J., & Wang, J. (2016). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Pharmacology & Therapeutics, 159, 64-80. [Link]

  • Ahn, S. Y., & Lee, S. D. (2009). Introduction of Organic Anion Transporters (SLC22A) and a Regulatory Mechanism by Caveolins. Electrolytes & Blood Pressure, 7(1), 8-13. [Link]

  • Liu, Q., et al. (2020). Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy. Toxicological Sciences, 175(2), 257-269. [Link]

  • He, J., et al. (2004). A comparison of iothalamate-GFR and serum creatinine-based outcomes: acceleration in the rate of GFR decline in the African American Study of Kidney Disease and Hypertension. Journal of the American Society of Nephrology, 15(12), 3185-3193. [Link]

  • Medications & Nutrition. (2023). Organic Anion Transporters (OATs) and pharmaconutrition. Retrieved from Medications & Nutrition. [Link]

  • Tung, C. S., et al. (2010). Ioxitalamate induces renal tubular apoptosis via activation of renal efferent nerve-mediated adrenergic signaling, renin activity, and reactive oxygen species production in rats. Toxicological Sciences, 114(1), 149-158. [Link]

  • Seegmiller, J. C., et al. (2010). Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate. Clinical Chemistry, 56(4), 643-650. [Link]

  • Nolin, T. D., & Himmelfarb, J. (2022). Transporter-Mediated Interactions Between Uremic Toxins and Drugs: A Hidden Driver of Toxicity in Chronic Kidney Disease. International Journal of Molecular Sciences, 23(13), 7295. [Link]

  • Odlind, B., et al. (1985). Is 125I iothalamate an ideal marker for glomerular filtration? Kidney International, 27(1), 9-16. [Link]

  • Inxight Drugs. (n.d.). IOTHALAMATE SODIUM. Retrieved from National Center for Advancing Translational Sciences. [Link]

  • Shah, I., et al. (2016). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. Chemistry Central Journal, 10, 71. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Aqueous Solubility of Iothalamic Acid

Introduction Iothalamic acid is a tri-iodinated benzoic acid derivative that serves as a foundational molecule for several widely used radiocontrast agents.[1] Primarily utilized in its salt forms, such as sodium iothala...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iothalamic acid is a tri-iodinated benzoic acid derivative that serves as a foundational molecule for several widely used radiocontrast agents.[1] Primarily utilized in its salt forms, such as sodium iothalamate and meglumine iothalamate, it enhances the visibility of internal structures during X-ray and computed tomography (CT) scans.[1][2] The efficacy and safety of these contrast media are intrinsically linked to their physicochemical properties, most notably their high aqueous solubility, which allows for the administration of concentrated solutions necessary for achieving adequate imaging contrast.

This technical guide provides a comprehensive overview of the core physicochemical properties of iothalamic acid, with a specialized focus on its aqueous solubility. We will explore the molecular determinants of these properties, discuss the critical influence of environmental factors like pH, and provide detailed, field-proven experimental protocols for their accurate determination. This document is intended for researchers, formulation scientists, and drug development professionals engaged in the study and application of contrast agents.

Core Physicochemical Properties

The chemical structure of iothalamic acid, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid, dictates its fundamental properties.[3] The presence of three iodine atoms provides the high electron density required for X-ray attenuation, while the carboxylic acid and amide functionalities govern its solubility and interaction with biological systems.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉I₃N₂O₄[3][4]
Molecular Weight 613.91 g/mol [3][5]
Appearance White to off-white crystalline powderBOC Sciences[]
Melting Point ~285 °C (decomposes)[3][]
logP (Octanol-Water) 1.9PubChem[7][8]
pKa (Carboxylic Acid) Not explicitly found in literature; expected to be in the acidic range (approx. 2-4) due to the electron-withdrawing effects of the iodinated aromatic ring.N/A

Aqueous Solubility: A Critical Parameter

The aqueous solubility of iothalamic acid is paramount for its clinical application, enabling the formulation of highly concentrated, yet stable, injectable solutions. The solubility is not a fixed value but is dynamically influenced by several factors, with pH being the most critical.

The Decisive Role of pH

Iothalamic acid is a weak acid, owing to its carboxylic acid group (-COOH). The ionization state of this group, and therefore the molecule's overall charge and solubility, is governed by the pH of the aqueous medium and the compound's pKa.

The relationship can be described by the Henderson-Hasselbalch equation. At a pH below the pKa, the carboxylic acid group is predominantly in its neutral, protonated form (R-COOH). This form is less polar and exhibits significantly lower aqueous solubility. Conversely, at a pH above the pKa, the group deprotonates to form the carboxylate anion (R-COO⁻). This ionized form is highly polar and interacts favorably with water molecules, leading to a substantial increase in aqueous solubility.

This pH-dependent behavior is the cornerstone of formulating iothalamic acid. By preparing it as a salt with a base (e.g., sodium hydroxide or meglumine), the resulting solution is buffered to a physiological pH (typically 6.5-7.7), ensuring the molecule remains in its highly soluble, ionized state.[9]

Caption: pH-dependent ionization and solubility of iothalamic acid.

Experimental Determination of Aqueous Solubility

To ensure scientific integrity and obtain reliable data for formulation and development, the thermodynamic equilibrium solubility must be determined. The "shake-flask" method is the gold-standard technique for this purpose as it allows the system to reach a true equilibrium between the solid drug and the saturated solution.[10][11]

Causality in Protocol Design: Why the Shake-Flask Method?

While high-throughput kinetic solubility assays are useful for early-stage screening, they often rely on precipitating a compound from a DMSO stock solution, which can lead to the formation of supersaturated solutions or metastable solid forms, thereby overestimating the true solubility.[10][12] For definitive characterization required in later-stage development, the shake-flask method is authoritative. It measures the concentration of a saturated solution that has been in prolonged contact with an excess of the most stable crystalline form of the compound, providing the most accurate and thermodynamically relevant value.[11]

Detailed Protocol: Thermodynamic Solubility via Shake-Flask and HPLC-UV Analysis

This protocol outlines a self-validating system for determining the pH-dependent aqueous solubility of iothalamic acid.

1. Materials and Reagents:

  • Iothalamic Acid (USP reference standard or equivalent, with Certificate of Analysis)

  • Buffer solutions (e.g., phosphate, citrate) at various pH levels (e.g., pH 2, 4, 6, 7.4, 8)

  • HPLC-grade methanol and water[13]

  • Acetonitrile (for protein precipitation if using biological matrices)[14]

  • Analytical balance, pH meter, orbital shaker/incubator, centrifuge, syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector and a C18 reverse-phase column[13][14]

2. Step-by-Step Methodology:

  • Step 1: Preparation of Saturated Solutions

    • Add an excess amount of solid iothalamic acid (enough to ensure undissolved solid remains at equilibrium) to several glass vials.

    • Rationale: Using an excess of solid is crucial to ensure saturation is achieved and maintained throughout the experiment.

    • To each vial, add a precise volume (e.g., 5 mL) of a specific pH buffer.

    • Seal the vials securely.

  • Step 2: Equilibration

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspensions for a defined period (typically 24-72 hours).[11]

    • Rationale: Prolonged agitation at a constant temperature is necessary to allow the dissolution process to reach thermodynamic equilibrium. The time required should be established by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

  • Step 3: Phase Separation

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

    • Rationale: Effective separation of the solid and liquid phases is critical. Centrifugation is superior to filtration alone as it minimizes the risk of clogging and potential adsorption of the solute to the filter membrane.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm).

  • Step 4: Sample Preparation for Analysis

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor must be recorded.

  • Step 5: Quantitative Analysis by HPLC-UV

    • Prepare a series of calibration standards of iothalamic acid of known concentrations.

    • Analyze the standards and the diluted samples using a validated HPLC-UV method. A typical method might involve:

      • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 4 µm)[14]

      • Mobile Phase: Isocratic or gradient mixture of a buffer (e.g., 50 mM sodium phosphate) and an organic solvent (e.g., methanol). A common ratio is 90:10 buffer to methanol.[13][14]

      • Flow Rate: 1.0 - 1.2 mL/min[14]

      • Detection: UV at 254 nm[14]

    • Rationale: HPLC-UV provides a robust, specific, and accurate method for quantifying the concentration of iothalamic acid. A validated method ensures linearity, precision, and accuracy.[14]

  • Step 6: Data Analysis

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or mg/mL.

Shake_Flask_Workflow start Start: Iothalamic Acid (Solid) + Buffered Aqueous Solution add_excess 1. Add Excess Solid to Buffer start->add_excess equilibrate 2. Equilibrate (e.g., 24-72h shaking at 25°C) add_excess->equilibrate centrifuge 3. Separate Phases (Centrifugation) equilibrate->centrifuge filter 4. Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute 5. Dilute Sample filter->dilute hplc 6. Quantify Concentration (Validated HPLC-UV Method) dilute->hplc calculate 7. Calculate Solubility (Conc. x Dilution Factor) hplc->calculate end_node End: Thermodynamic Solubility Value (mg/mL) calculate->end_node

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of iothalamic acid, particularly its pH-dependent aqueous solubility, are fundamental to its successful use as a radiocontrast agent. The carboxylic acid moiety allows for the formation of highly soluble salts at physiological pH, enabling the formulation of concentrated injectable products. A thorough understanding and accurate experimental determination of these properties, using authoritative methods like the shake-flask protocol, are essential for formulation development, quality control, and ensuring the clinical efficacy and safety of iothalamic acid-based contrast media.

References

  • Sci-Space. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Shah, I., Barker, J., Barton, T., & D'Souza, R. (2016). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. BMC Nephrology, 17(1), 196. Retrieved from [Link]

  • USP. (2025, February 14). Iothalamic Acid USP 2025. Retrieved from [Link]

  • Shah, I., et al. (2016, December 1). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. Retrieved from [Link]

  • Farthing, D., Sica, D. A., Fakhry, I., Larus, T., Ghosh, S., & Farthing, C. (2005). Simple HPLC-UV method for determination of iohexol, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine with ERPF, GFR and ERPF/GFR ratio determination using colorimetric analysis. Journal of Chromatography B, 826(1-2), 267-272. Retrieved from [Link]

  • Herold, T., & Hung, J. C. (2010). Quantitation of iothalamate in urine and plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). Methods in Molecular Biology, 603, 307-315. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Asian Journal of Chemistry. (2012, August 16). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iothalamic Acid (CID 3737). PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iothalamic acid I-131 (CID 23724934). PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Iotalamic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • DrugFuture. (n.d.). Iothalamic Acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). Iotalamic Acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

Sources

Foundational

5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid: Molecular Dynamics, Binding Affinity, and Clinical Pharmacokinetics in GFR Quantification

Executive Summary As a Senior Application Scientist, understanding the precise molecular behavior of exogenous markers is paramount to ensuring robust clinical and experimental data. 5-amino-2,4,6-triiodo-N-methylisophth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, understanding the precise molecular behavior of exogenous markers is paramount to ensuring robust clinical and experimental data. 5-amino-2,4,6-triiodo-N-methylisophthalamic acid, universally known as 1[1], is an iodine-containing organic anion. While historically developed as a radiocontrast agent for vascular imaging, its most critical scientific application lies in the precise quantification of Glomerular Filtration Rate (GFR)[1][2]. This whitepaper deconstructs the structural chemistry, protein binding thermodynamics, and self-validating experimental protocols that make iothalamate a gold-standard filtration marker.

Molecular Structure and Physicochemical Properties

The utility of iothalamate is entirely dictated by its structural chemistry. The molecule is formally designated as 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid[1].

  • Tri-iodinated Benzene Core: The 2, 4, and 6 positions of the benzene ring are substituted with iodine atoms. This high electron density provides the necessary photon attenuation for X-ray and fluoroscopic visibility[1][3].

  • Functional Side Chains: The 3-acetamido and 5-(methylcarbamoyl) groups introduce significant steric hindrance. This shielding of the hydrophobic benzene core drastically increases water solubility and prevents off-target intercalation with cellular membranes, thereby reducing systemic toxicity[1].

  • Ionic Monomer Classification: When formulated as a sodium or meglumine salt, iothalamate dissociates in solution to form two osmotically active particles (one radiopaque anion and one cation) for every three iodine atoms. This classifies it as a4[3][4].

Protein Binding Affinity: The Mechanistic Imperative

For any exogenous molecule to serve as an accurate surrogate for GFR, it must meet a strict physiological prerequisite: it must be freely filtered by the glomerulus without being secreted or reabsorbed by the renal tubules[5]. This requires the molecule to exist almost entirely in an unbound state within the plasma.

Iothalamate exhibits an exceptionally low affinity for plasma proteins. Extensive pharmacokinetic profiling demonstrates that its6[6], meaning only ~2% of the drug is sequestered by Human Serum Albumin (HSA) or α1​ -acid glycoprotein.

The Causality of Low Affinity: At a physiological pH of 7.4, the carboxylic acid group (pKa ~2.5) is fully ionized, rendering the molecule highly hydrophilic. Furthermore, the bulky iodine atoms and protruding side chains prevent the molecule from structurally conforming to the hydrophobic binding pockets (Sudlow's sites I and II) of HSA. This lack of stable thermodynamic interaction ensures that >98% of the plasma concentration is available for ultrafiltration at the Bowman's capsule[6][7].

Pathway Inj Intravenous Injection (Iothalamate) Plasma Systemic Plasma (>98% Unbound) Inj->Plasma Distribution Glom Glomerular Capillaries (Free Filtration) Plasma->Glom Renal Blood Flow Tubule Renal Tubules (Negligible Reabsorption) Glom->Tubule Ultrafiltration Urine Urinary Excretion (Clearance = GFR) Tubule->Urine Elimination

Fig 1. Physiological clearance pathway of iothalamate demonstrating ideal GFR marker kinetics.

Quantitative Data: Physicochemical Profile

PropertyValueClinical/Mechanistic Significance
IUPAC Name 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acidDefines the structural core and functional side chains.
Molecular Weight 613.91 g/mol Low molecular weight ensures unimpeded passage through the glomerular basement membrane.
Iodine Content ~62% by weightProvides necessary radiopacity for vascular and renal imaging.
Plasma Protein Binding ( fu​ ) ~2% bound (>98% unbound)Critical for GFR accuracy; ensures the molecule is freely filtered rather than retained in plasma.
Osmolality (in solution) 600 - 2100 mOsm/kgHigh osmolality relative to plasma (290 mOsm/kg); necessitates controlled injection to mitigate hemodynamic shifts.
Primary Excretion Route Renal (Glomerular Filtration)Allows plasma clearance rate to serve as a direct mathematical surrogate for GFR.

Experimental Protocol: Step-by-Step GFR Measurement via 125 I-Iothalamate Clearance

Measuring true GFR requires a self-validating protocol where pre-analytical and analytical variables are tightly controlled. By comparing the plasma disappearance curve against the urinary excretion rate (UV/P), the system self-validates: any discrepancy between the mass lost from plasma and the mass recovered in urine immediately flags errors such as incomplete bladder emptying or paravenous extravasation.

The following is the gold-standard methodology for determining GFR using radioactive7[7][8].

Phase 1: Patient Preparation & Thyroid Blockade
  • Hydration: Instruct the patient to consume 10-20 mL/kg of water 1 hour prior to the procedure.

    • Causality: Ensures adequate urine flow (>1 mL/min) to minimize dead-space errors in the urinary tract during collection[5].

  • Thyroid Blockade: Administer 5 drops of Super Saturated Potassium Iodide (SSKI) orally.

    • Causality: 125 I-iothalamate preparations may contain trace amounts of free radioactive iodine. SSKI saturates the thyroid gland with non-radioactive iodine, preventing the active uptake of 125 I and minimizing radiation exposure[7].

Phase 2: Dose Administration & Equilibration
  • Injection: Administer a precise intravenous bolus of 125 I-iothalamate (typically 10-30 μ Ci depending on institutional protocols) via a peripheral vein[5].

  • Equilibration: Wait exactly 15 to 30 minutes post-injection.

    • Causality: This delay allows the iothalamate to distribute evenly throughout the extracellular fluid compartment. Sampling too early captures the distribution phase ( α -phase) rather than the pure elimination phase ( β -phase), which would falsely elevate the calculated clearance rate[5].

Phase 3: Serial Sampling & Quantification
  • Blood Sampling: Draw blood samples from the contralateral arm at precise intervals (e.g., 30, 60, 90, and 120 minutes).

    • Causality: Sampling from the injection arm risks contamination from residual tracer in the vein, leading to a catastrophic overestimation of plasma concentration[5].

  • Urine Collection (For UV/P validation): Have the patient void completely at the start and end of specific clearance periods.

  • Scintillation Counting: Centrifuge blood to isolate plasma. Pipette exact volumes of plasma and urine into counting tubes. Measure radioactivity (Counts Per Minute, CPM) using a gamma counter calibrated for the 35.5 keV photon emission of Iodine-125.

Phase 4: Pharmacokinetic Calculation
  • Clearance Computation: Calculate GFR using the one-compartment plasma disappearance model (corrected by the Bröchner-Mortensen equation to account for the fast exponential component) or the standard UV/P formula: GFR=(UrineCPM​×Volume)/PlasmaCPM​ [5][7].

Workflow Start Patient Prep (Hydration & SSKI) Admin Bolus Injection (125I-Iothalamate) Start->Admin Equil Equilibration Phase (15-30 mins) Admin->Equil Sample Serial Sampling (Blood/Urine) Equil->Sample Quant Quantification (Gamma Counter) Sample->Quant Calc Clearance Calculation (Plasma Disappearance) Quant->Calc

Fig 2. Step-by-step clinical workflow for iothalamate-based Glomerular Filtration Rate measurement.

References

  • Wikipedia: Iotalamic acid.
  • NCATS Inxight Drugs: IOTHALAM
  • Radiology Key: Contrast Media.
  • Medscape: Contrast Medium Reactions.
  • ResearchGate: Trend Analysis of a Database of Intravenous Pharmacokinetic Parameters in Humans.
  • Giornale Italiano di Nefrologia: Is Iohexol a Possible Method for Estimating Glomerular Filtration R
  • Oxford Academic: Assessment of renal function.
  • Dr.

Sources

Exploratory

Pharmacokinetics of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid in animal models

An In-Depth Technical Guide to the Pharmacokinetics of 5-amino-2,4,6-triiodo-N-methylisophthalamic Acid in Animal Models Executive Summary 5-amino-2,4,6-triiodo-N-methylisophthalamic acid, commonly known as iotalamic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 5-amino-2,4,6-triiodo-N-methylisophthalamic Acid in Animal Models

Executive Summary

5-amino-2,4,6-triiodo-N-methylisophthalamic acid, commonly known as iotalamic acid or iothalamate, is a high-osmolar, water-soluble, tri-iodinated benzoic acid derivative.[1] For decades, it has served as a cornerstone radiographic contrast agent, enhancing the visualization of internal structures in various diagnostic procedures.[2][3] Understanding its behavior within a biological system is paramount for optimizing its diagnostic efficacy and ensuring patient safety. Preclinical pharmacokinetic (PK) studies in animal models provide this fundamental knowledge, elucidating the absorption, distribution, metabolism, and excretion (ADME) profile that underpins its clinical application.[4][5][6] This guide offers a detailed exploration of the pharmacokinetics of iotalamic acid in key animal models, synthesizing data from foundational studies to provide a comprehensive resource for the scientific community. We will delve into the causality behind experimental designs, compare kinetic parameters across species, and provide standardized protocols for conducting such evaluations.

Core Physicochemical and Pharmacokinetic Principles

Iotalamic acid is an organic anion that is almost exclusively formulated as a sodium or meglumine salt in aqueous solutions for parenteral administration.[7] Its high water solubility and polarity are the dominant factors governing its pharmacokinetic profile.[8][9] The kinetic journey of iotalamic acid, like other nephrotropic contrast agents, is characterized by a biphasic pattern following intravenous injection:

  • A rapid initial phase (Alpha phase): This is primarily driven by the distribution of the agent from the central plasma compartment into the extracellular fluid of the interstitium.[2][10]

  • A slower second phase (Beta phase): This represents the elimination of the agent from the body, predominantly through renal excretion.[2][10]

A defining characteristic of iotalamic acid is its metabolic inertness; it is not subject to biotransformation and is excreted from the body chemically unchanged.[2][4] This simplifies its pharmacokinetic modeling and reduces the potential for metabolite-induced toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The ADME profile dictates the concentration and duration of the contrast agent at the target site, which is essential for achieving diagnostic-quality imaging.[9]

Absorption

For its intended use in radiography, iotalamic acid is administered intravenously, bypassing absorption barriers and resulting in immediate and complete systemic bioavailability.

Oral absorption of iotalamic acid is minimal.[8] Studies in both dogs and rats have demonstrated low bioavailability following oral administration, a direct consequence of its high polarity which hinders its passage across the lipid-rich membranes of the gastrointestinal tract.[8][11] In dogs, oral absorption averaged between 8.5% and 10.0%, while in rats, it was even lower at approximately 4.2%.[8] This poor oral absorption is a key safety feature, minimizing systemic exposure in cases of accidental ingestion or when used for gastrointestinal tract visualization.

Distribution

Following intravenous injection, iotalamic acid rapidly distributes from the bloodstream into the extravascular, extracellular space.[10][12] This diffusion is a critical aspect of its mechanism, as the contrast enhancement seen in tissues and organs during CT scans is primarily due to the presence of the agent in this extravascular compartment.[10]

A study in dogs using radiolabeled iothalamate (¹²⁵I iothalamate) revealed that this distribution is remarkably fast, with more than half of the injected dose reaching the extravascular space within just one minute.[12] The process follows a bicompartmental model, reflecting the two distinct phases of distribution and elimination.[10]

Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin influences its distribution and availability for filtration by the kidneys.[13] Iotalamic acid exhibits limited binding to serum albumin.[2][4] However, there are notable species differences. One study reported significant plasma protein binding in dogs, ranging from 4% to 26%, whereas no binding was detected in human plasma samples in the same study.[14] This difference is a crucial consideration when extrapolating pharmacokinetic data from dogs to humans.

Metabolism

Iotalamic acid is not metabolized by the body.[4] It does not undergo phase I or phase II biotransformation reactions.[9] This metabolic stability means it is excreted entirely as the parent compound.[2] The absence of metabolism simplifies its pharmacokinetic analysis and eliminates concerns related to the formation of potentially toxic metabolites.

Excretion

The primary route of elimination for iotalamic acid is renal excretion.[2][3]

  • Glomerular Filtration: The drug is freely filtered from the blood by the glomeruli of the kidneys.[2][13] Its clearance is so closely tied to glomerular filtration that radiolabeled iothalamate (¹²⁵I-iothalamate) is a well-established agent for measuring glomerular filtration rate (GFR) in both clinical and research settings.[7][15]

  • Alternate Excretion Routes: In subjects with normal renal function, a minor portion of the dose is eliminated via non-renal pathways.[14] For patients with severe renal impairment, the liver and small intestine become the major alternate routes of excretion, with a significant increase in elimination through the gallbladder and into the feces.[2] A study in dogs found that non-renal clearance accounted for an average of 18% (ranging from 9% to 25%) of the total plasma clearance, a figure comparable to that seen in humans with normal kidney function.[14]

The diagram below illustrates the comprehensive ADME pathway for iotalamic acid following intravenous administration.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_excretion Excretion (Unchanged Drug) IV_Admin Intravenous Administration Plasma Central Compartment (Plasma) IV_Admin->Plasma 100% Bioavailability Extracellular Peripheral Compartment (Extracellular Fluid) Plasma->Extracellular Rapid Distribution (Alpha Phase) ProteinBinding Plasma Protein Binding (Low) Plasma->ProteinBinding Kidney Kidney (Primary Route) Plasma->Kidney Elimination (Beta Phase) Liver Liver/Bile (Alternate Route) Plasma->Liver Minor pathway (significant in renal impairment) Extracellular->Plasma Re-distribution Urine Urine Kidney->Urine Glomerular Filtration Feces Feces Liver->Feces

Caption: ADME pathway of intravenously administered iotalamic acid.

Comparative Pharmacokinetics in Animal Models

The choice of animal model is a critical decision in preclinical drug development, as inter-species variations can significantly impact pharmacokinetic outcomes.[16] Dogs and rodents are common models for PK studies of contrast media.[4][17]

Interspecies Comparison

Pharmacokinetic studies have revealed differences between species. For instance, the diffusion and excretion phases of iodinated contrast media appear to be slower in humans compared to dogs.[10] This highlights a potentially faster overall clearance in dogs. Furthermore, the dog's unique renal handling of certain organic acids and documented differences in plasma protein binding for iotalamic acid underscore the need for careful consideration when extrapolating canine data to predict human pharmacokinetics.[14][18]

ParameterDogRatHuman (for comparison)Source(s)
Oral Bioavailability 8.5 - 10.0%~4.2%N/A (not administered orally)[8]
Plasma Protein Binding 4 - 26%Not ReportedPoorly bound[2][14]
Metabolism NoneNoneNone[2][4]
Primary Excretion Route Renal (Glomerular Filtration)Renal (Glomerular Filtration)Renal (Glomerular Filtration)[2][3][13]
Non-Renal Clearance ~18% of total clearanceNot ReportedUp to 25%[14]
Half-Life (Beta) Faster than humansNot Reported~90 minutes[2][10]

Note: Data is compiled from multiple sources and represents general findings. Specific values can vary based on study design and analytical methods.

Standardized Protocol for an Intravenous Pharmacokinetic Study

A robust and well-documented experimental protocol is the foundation of trustworthy and reproducible pharmacokinetic data.[19] Below is a generalized, step-by-step methodology for assessing the intravenous pharmacokinetics of iotalamic acid in a laboratory animal model, such as the rabbit or dog.

Experimental Protocol: IV Pharmacokinetic Evaluation
  • Animal Model Selection and Acclimatization:

    • Rationale: The choice of species (e.g., New Zealand White rabbits, Beagle dogs) should be based on study objectives, historical data, and physiological similarity to humans where relevant.

    • Procedure: Animals are acclimatized to the laboratory environment for a minimum of one week. They are housed in appropriate conditions with free access to standard chow and water. A health check is performed prior to the study.

  • Catheterization (if applicable):

    • Rationale: For serial blood sampling, placement of an indwelling catheter (e.g., in the marginal ear vein for rabbits or cephalic vein for dogs) minimizes stress from repeated venipuncture.

    • Procedure: Under light sedation or local anesthesia, a sterile catheter is placed and secured. The catheter is flushed with a heparin-saline solution to maintain patency.

  • Dose Preparation and Administration:

    • Rationale: The dose must be accurately calculated based on the animal's most recent body weight and prepared aseptically.

    • Procedure: A commercial formulation of iotalamate (e.g., sodium or meglumine salt) is drawn into a sterile syringe. The calculated dose is administered as an intravenous bolus over a defined period (e.g., 30-60 seconds). The exact time of administration is recorded.

  • Blood Sample Collection:

    • Rationale: The sampling schedule is designed to capture the rapid distribution phase and the slower elimination phase accurately.

    • Procedure: Serial blood samples (e.g., 0.5-1.0 mL) are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points. A typical schedule would be: pre-dose (0), and 2, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.

  • Plasma Processing and Storage:

    • Rationale: Immediate processing prevents degradation and ensures sample integrity.

    • Procedure: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalysis:

    • Rationale: A validated analytical method is required for the accurate quantification of iotalamic acid in plasma.

    • Procedure: Plasma concentrations of iotalamic acid are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][14]

  • Pharmacokinetic Data Analysis:

    • Rationale: Pharmacokinetic parameters are derived by fitting the plasma concentration-time data to a suitable model.

    • Procedure: The data are analyzed using non-compartmental or compartmental analysis with appropriate software. A bicompartmental model is often most suitable for iotalamic acid.[10] Key parameters to be calculated include: half-life (t½α and t½β), volume of distribution (Vd), total plasma clearance (CL), and area under the concentration-time curve (AUC).

The following flowchart visualizes this standardized experimental workflow.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase animal_selection 1. Animal Selection & Acclimatization health_check 2. Health Check & Fasting (if required) animal_selection->health_check catheterization 3. Catheter Placement (Optional) health_check->catheterization dosing 4. IV Bolus Administration catheterization->dosing sampling 5. Serial Blood Sampling dosing->sampling processing 6. Plasma Processing & Storage (-80°C) sampling->processing bioanalysis 7. HPLC-UV Bioanalysis processing->bioanalysis pk_analysis 8. Pharmacokinetic Data Analysis bioanalysis->pk_analysis reporting 9. Final Report Generation pk_analysis->reporting

Caption: Experimental workflow for a preclinical IV pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profile of iotalamic acid in animal models is well-characterized and consistent with that of other water-soluble, nephrotropic contrast agents. Its behavior is defined by rapid distribution into the extracellular fluid, a lack of biotransformation, and efficient elimination via glomerular filtration. Animal models, particularly dogs, have been instrumental in defining this profile, providing data that has largely translated to the clinical setting.[10]

Key takeaways for the researcher include the understanding that iotalamic acid's kinetics are governed by its physicochemical properties, its primary interaction with the kidneys, and the existence of species-specific differences in parameters like protein binding and clearance rates. The provided standardized protocol serves as a template for conducting reliable and reproducible preclinical evaluations. Future research may focus on applying modern physiologically based pharmacokinetic (PBPK) modeling to better predict human kinetics from animal data, further refining the bridge between preclinical research and clinical application.

References

  • Pinet, A., Cosnard, G., & De Nanteuil, G. (1982). Pharmacokinetics of contrast media: experimental results in dog and man with CT implications. Journal of Computer Assisted Tomography, 6(1), 15-21. [Link]

  • Gale, M. E. (1994). An overview of the clinical pharmacokinetics of x-ray contrast media. Investigative Radiology, 29 Suppl 1, S74-S77. [Link]

  • Lin, S. K., Moss, A. A., Motson, R., & Riegelman, S. (1979). Gastrointestinal Radiology. Pharmacokinetics of Iopanoate and Iodoxamate in Rhesus Monkeys. Investigative Radiology, 14(2), 181-188. [Link]

  • Lin, S. K., Moss, A. A., Motson, R., & Riegelman, S. (1978). Pharmacokinetics of iodoxamic acid in rhesus monkey: biliary excretion, plasma protein binding, and enterophepatic circulation. Journal of Pharmaceutical Sciences, 67(7), 930-934. [Link]

  • National Center for Biotechnology Information. (n.d.). Iothalamic Acid. PubChem Compound Summary for CID 3737. Retrieved from [Link]

  • Spina, R., & Verrastro, G. (2021). Iodinated contrast media. World Journal of Advanced Research and Reviews, 9(1), 108-115. [Link]

  • Spencer, C. M., & Faulds, D. (1994). Iodixanol. A review of its pharmacodynamic and pharmacokinetic properties and diagnostic use as an x-ray contrast medium. Drugs, 47(5), 801-821. [Link]

  • Lee, M. G., & Chiou, W. L. (1983). Absorption of iothalamate after oral administration and absorption enhancement by amino acids in dogs and rats. Journal of Pharmaceutical Sciences, 72(8), 939-942. [Link]

  • Lamb, C. R. (2002). Use of Contrast Media in Veterinary Radiology. WSAVA 2002 Congress Proceedings. VIN. [Link]

  • SPARC. (n.d.). Renal Excretion – Pharmacokinetics. Swiss-PK[Link]

  • Lin, S. K., Moss, A. A., Motson, R., & Riegelman, S. (1979). Kinetics of drug-drug interactions: biliary excretion of iodoxamic acid and iopanoic acid in rhesus monkeys. Journal of Pharmaceutical Sciences, 68(1), 110-111. [Link]

  • Wen, S., Liu, W., Li, Y., Wang, Y., Wu, Z., & Li, C. (2010). Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study. Pharmaceuticals, 3(6), 1778-1788. [Link]

  • Lee, M. G., & Chiou, W. L. (1983). Renal and non-renal clearances of iothalamate. Journal of Pharmacokinetics and Biopharmaceutics, 11(2), 171-181. [Link]

  • Wikipedia. (2023, December 1). Iotalamic acid. In Wikipedia. [Link]

  • Newhouse, J. H. (1977). Fluid Compartment Distribution of Intravenous Iothalamate in the Dog. Investigative Radiology, 12(4), 364-367. [Link]

  • Violante, M. R., Shapiro, M. E., & Fischer, H. W. (1979). Protein binding to iothalamate ethyl ester. Investigative Radiology, 14(2), 177-180. [Link]

  • Riep, R. J., & Nelp, W. B. (1969). Mechanism of Excretion of Radioiodinated Sodium Iothalamate. Radiology, 93(4), 807-811. [Link]

  • Al-Sarraf, H. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. MSD Veterinary Manual. [Link]

  • Veterian Key. (2018, February 8). Absorption, Distribution, Metabolism, and Elimination. [Link]

  • Smith, A. (2024, September 5). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. Toxicology Letters. [Link]

  • Garg, V., & Verman, A. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Journal of Pharmacology and Pharmacotherapeutics, 9(2), 57-61. [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]

  • Creative Bioarray. (n.d.). Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. [Link]

  • Global Substance Registration System. (n.d.). IOTHALAMIC ACID. gsrs.ncats.nih.gov. [Link]

  • Dudley, M. N., Marchillo, K., & Ambrose, P. G. (2004). Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor. Antimicrobial Agents and Chemotherapy, 48(12), 4697-4702. [Link]

  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 201(1-3), 1-19. [Link]

  • BSAVA Library. (n.d.). Radiographic contrast agents. [Link]

  • Martinez, M., Papich, M. G., & Fahmy, S. (2022). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of oral drug products. ADMET & DMPK, 10(1), 1-25. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7, 1511-1516. [Link]

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Foundational

In vitro metabolic stability of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid Abstract This technical guide provides a comprehensive framework for assessing the in vitro metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid. Given the limited publicly available metabolic data for this compound, this document serves as a predictive and methodological guide, rooted in established principles of drug metabolism and pharmacokinetic (DMPK) science. It is designed for researchers, scientists, and drug development professionals to design, execute, and interpret robust in vitro studies. The guide details protocols for experiments using human liver microsomes (HLMs) and S9 fractions, outlines advanced analytical techniques using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a basis for interpreting the resultant data to predict the metabolic fate of this compound.

Introduction: Contextualizing 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid

5-Amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS 2280-89-9) is a highly substituted triiodinated benzene derivative.[1][2] Its structure is closely related to iodinated X-ray contrast media, a class of compounds designed to be biologically inert and rapidly excreted.[3] In fact, it is used in the synthesis of Iothalamic acid, a known X-ray contrast agent.[1] A structurally similar compound, 5-Amino-2,4,6-triiodo-N-methyl-isophthalamide, has been identified as an emerging substance in surface waters, likely formed in wastewater treatment plants, suggesting it may be a transformation product of a parent contrast agent.[3]

Understanding the metabolic stability of such compounds is a critical component of preclinical evaluation.[4][5] While contrast agents are intended for rapid excretion, any degree of metabolic conversion could lead to the formation of metabolites with altered efficacy, toxicity, or pharmacokinetic profiles.[6] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are foundational for predicting a drug's behavior in vivo, and metabolic stability assays are a cornerstone of this evaluation.[4][5] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½), which are vital for forecasting in vivo clearance, guiding structural optimization, and anticipating potential drug-drug interactions.[7]

This guide outlines a robust, self-validating system for determining the metabolic fate of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid using well-established hepatic models.

The Strategic Approach to In Vitro Metabolic Assessment

A tiered approach to assessing metabolic stability allows for a systematic and resource-efficient investigation. The initial focus is on Phase I (functionalization) reactions, followed by Phase II (conjugation) reactions.

  • Tier 1: Human Liver Microsomes (HLMs): This is the most widely used subcellular fraction for metabolic stability screening.[8] HLMs are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4][8] This system is cost-effective, amenable to high-throughput screening, and ideal for determining a compound's susceptibility to oxidative metabolism.[8]

  • Tier 2: Human Liver S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes.[9][10] This allows for the investigation of both Phase I (CYP-mediated) and Phase II (e.g., UGTs, SULTs, GSTs) metabolic pathways.[11][12] If significant degradation is observed in HLMs, the S9 fraction can help elucidate the contribution of conjugation reactions.

The overall experimental workflow is designed to ensure data integrity through appropriate controls and precise analytical quantification.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_output Output Compound Test Compound Stock (5-amino-2,4,6-triiodo-N-methylisophthalamic acid) PreIncubate Pre-incubation (Compound + HLM/S9 at 37°C) Compound->PreIncubate HLM Human Liver Microsomes (HLM) or S9 Fraction HLM->PreIncubate Cofactors Cofactor Solutions (NADPH, UDPGA, PAPS) Initiate Initiate Reaction (Add Cofactors) Cofactors->Initiate PreIncubate->Initiate TimePoints Time-Point Sampling (t = 0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction (Ice-cold Acetonitrile) TimePoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing LCMS->Data Params Calculate t½ and CLint Data->Params MetID Metabolite Identification Data->MetID

Caption: High-level experimental workflow for in vitro metabolic stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Trustworthiness is established by ensuring that the observed degradation is enzyme- and cofactor-dependent.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLMs)

Objective: To determine the rate of Phase I metabolism and calculate intrinsic clearance.

Materials:

  • 5-amino-2,4,6-triiodo-N-methylisophthalamic acid

  • Pooled Human Liver Microsomes (commercially available)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH-regenerating system (e.g., β-NADP, G6P, G6P-DH)[13]

  • Positive Control Substrate (e.g., Midazolam or Testosterone)

  • Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide)

  • 96-well incubation plates

Procedure:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 20 mg/mL stock suspension of HLMs in 0.1 M phosphate buffer. Dilute to a working concentration of 1 mg/mL.[13]

  • Incubation Mixture: In a 96-well plate, prepare the following incubation mixtures (final volume 200 µL):

    • Test Compound: 1 µM test compound, 0.5 mg/mL HLMs in phosphate buffer.

    • Positive Control: 1 µM Midazolam, 0.5 mg/mL HLMs in phosphate buffer.

    • Negative Control (No Cofactor): 1 µM test compound, 0.5 mg/mL HLMs in phosphate buffer.

    • Negative Control (No Enzyme): 1 µM test compound in phosphate buffer (no HLMs).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[13]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the "No Cofactor" controls.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard to the respective wells.[13] The t=0 sample is terminated immediately after adding the cofactor.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Metabolic Stability in Human Liver S9 Fraction

Objective: To assess the contribution of both Phase I and Phase II enzymes to the compound's metabolism.

Procedure: This protocol is similar to the HLM assay, but with the addition of cofactors for Phase II enzymes.

  • Follow steps 1-3 from the HLM protocol, substituting HLMs with Human Liver S9 fraction (final protein concentration of 1 mg/mL).[9]

  • Reaction Initiation: Initiate the reaction by adding a combined cofactor mix containing:

    • NADPH-regenerating system

    • UDPGA (for UGTs)

    • PAPS (for SULTs)

  • Proceed with time-point sampling, quenching, and sample processing as described in the HLM protocol (steps 5-7).

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[14][15]

System:

  • Chromatography: A reverse-phase LC system (e.g., using a C18 column) coupled with a triple quadrupole (QqQ) mass spectrometer.[14][16]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.[13][16]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's chemistry.

Method:

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[14] A specific precursor-to-product ion transition is monitored for the parent compound and the internal standard. This provides high specificity and reduces matrix interference.[16]

  • Metabolite Identification: For metabolite screening, a full scan or precursor ion scan can be performed on a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to identify potential metabolites based on their mass-to-charge ratio (m/z).[15][17]

Data Analysis and Interpretation

5.1 Calculation of Metabolic Stability Parameters

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus incubation time.

  • Determining the Rate Constant (k): The slope of the linear portion of this plot is the elimination rate constant (-k).

  • Calculating Half-Life (t½):

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

5.2 Data Presentation

Quantitative data should be summarized for clarity.

Parameter5-Amino-2,4,6-triiodo-N-methylisophthalamic AcidPositive Control (Midazolam)
t½ (min) Experimental ValueExperimental Value
CLint (µL/min/mg protein) Experimental ValueExperimental Value

Interpretation:

  • High Stability: t½ > 60 min. The compound is metabolized slowly.

  • Moderate Stability: 15 min < t½ < 60 min.

  • Low Stability: t½ < 15 min. The compound is rapidly metabolized.

The results from the negative controls are crucial. No significant degradation should be observed in the absence of cofactors or enzymes, confirming that the observed loss of the parent compound is due to enzymatic metabolism.

Predictive Metabolic Pathways

While no specific metabolic pathways have been documented for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid, we can hypothesize potential biotransformations based on its chemical structure and common metabolic reactions.

  • Phase I Reactions:

    • N-demethylation: The N-methyl group is a potential site for CYP-mediated oxidation, leading to its removal.

    • Aromatic Hydroxylation: Although the ring is heavily substituted, hydroxylation is a possibility, though likely sterically hindered.

    • Oxidation of the Amino Group: The primary amine could undergo oxidation.

  • Phase II Reactions:

    • Glucuronidation: The carboxylic acid group and the primary amine are potential sites for conjugation with glucuronic acid by UGTs.

    • Sulfonation: The primary amine could be a substrate for sulfotransferases (SULTs).

    • Acetylation: The primary amine could also undergo N-acetylation.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (Transferases) Parent 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid C₉H₇I₃N₂O₃ N_Demethyl N-demethylated Metabolite Parent->N_Demethyl N-demethylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation Glucuronide Glucuronide Conjugate (on COOH or NH₂) Parent->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate (on NH₂) Parent->Sulfate Sulfonation (SULTs)

Caption: Potential metabolic pathways for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid.

Conclusion

This guide provides a robust, scientifically-grounded framework for the in vitro metabolic stability assessment of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid. By employing a tiered approach with human liver microsomes and S9 fractions, coupled with precise LC-MS/MS analysis, researchers can generate reliable data on the compound's metabolic fate. The protocols and interpretive guidelines herein are designed to ensure data integrity and provide critical insights for drug development professionals. The resulting half-life and intrinsic clearance values will be instrumental in predicting the in vivo pharmacokinetic profile and guiding the future development of this and structurally related compounds.

References

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Gu, M., et al. (2015). LC-MS-based metabolomics. PMC. [Link]

  • Chao, T. C. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current Drug Metabolism, 8(8), 834-844. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • Al-Tannak, N. & Al-Gareeb, A. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

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  • Dong, M. W. & Lurie, I. S. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(s6), 8-16. [Link]

  • Fiehn, O. & Kind, T. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Li, F., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Chowdhury, S. K., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-10. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. FDA. [Link]

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  • Singh, S., et al. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]

  • LANUV NRW. (2024). 5-Amino-2,4,6-triiodo-N-methylisophthalamide. LANUV NRW. [Link]

  • Chen, Y., et al. (2020). Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen, 9(7), 734-743. [Link]

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Exploratory

Chemical synthesis pathways for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid

An In-depth Technical Guide to the Chemical Synthesis of 5-amino-2,4,6-triiodo-N-methylisophthalamic Acid Introduction 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is a pivotal chemical intermediate, primarily recogn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Synthesis of 5-amino-2,4,6-triiodo-N-methylisophthalamic Acid

Introduction

5-amino-2,4,6-triiodo-N-methylisophthalamic acid is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of iodinated X-ray contrast media, such as Iothalamic Acid.[1][2][3] These agents are essential in medical imaging for enhancing the visibility of vascular structures and organs in X-ray and computed tomography (CT) scans.[2] The efficacy of these contrast agents is derived from the high electron density of the three iodine atoms attached to the benzene ring, which provides the necessary radiopacity.

This guide provides a comprehensive overview of the predominant chemical synthesis pathways for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid. It is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of synthetic strategies.

Core Synthesis Strategy: A Multi-Step Approach

The most established and industrially relevant synthesis of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is a multi-step process that begins with a readily available substituted benzene precursor. The general strategy involves the sequential introduction of the required functional groups—amino, N-methylamide, and finally, the crucial iodine atoms—onto an isophthalic acid backbone. The order of these steps is critical to the success of the synthesis, leveraging the directing effects of the functional groups to ensure the correct regiochemistry of the final product.

The primary pathway can be logically segmented into four key stages:

  • Nitration: Introduction of a nitro group, which serves as a precursor to the essential amino group.

  • Amidation: Formation of the N-methylamide side chain.

  • Reduction: Conversion of the nitro group to an amino group, which activates the aromatic ring for iodination.

  • Iodination: The conclusive step where three iodine atoms are installed onto the activated benzene ring.

This strategic sequence is visualized in the workflow diagram below.

Synthesis_Pathway cluster_0 Core Synthesis Workflow Start 5-Nitroisophthalic Acid Amidation Step 1: Amidation (+ Methylamine) Start->Amidation Formation of Amide Intermediate1 5-Nitro-N-methylisophthalamic Acid Amidation->Intermediate1 Reduction Step 2: Nitro Group Reduction Intermediate1->Reduction Activation for Iodination Intermediate2 5-Amino-N-methylisophthalamic Acid Reduction->Intermediate2 Iodination Step 3: Tri-iodination (+ Iodine Monochloride) Intermediate2->Iodination Introduction of Iodine Product 5-Amino-2,4,6-triiodo-N- methylisophthalamic Acid Iodination->Product

Caption: Overall workflow for the primary synthesis pathway.

Part 1: The Primary Synthesis Pathway - Detailed Analysis

This section elaborates on the most common synthetic route, providing mechanistic insights and justifications for the procedural choices.

Step 1: Amidation of 5-Nitroisophthalic Acid

The synthesis typically commences with 5-nitroisophthalic acid, which can be prepared by the nitration of isophthalic acid.[4] The first critical transformation is the selective formation of a mono-amide.

  • Reaction: 5-nitroisophthalic acid (often as its monomethyl ester for better control) is reacted with methylamine to form 5-nitro-N-methylisophthalamic acid.[1]

  • Causality & Expertise:

    • Why Amidation First? Performing the amidation before iodination is a crucial strategic decision. The introduction of three bulky iodine atoms onto the benzene ring in a later step would create significant steric hindrance, drastically reducing the yield and feasibility of a subsequent amidation reaction.

    • Control of Reactivity: Using the monomethyl ester of 5-nitroisophthalic acid allows for a more controlled reaction with methylamine at the non-esterified carboxylic acid group, preventing the formation of the diamide byproduct.

Step 2: Reduction of the Nitro Group

With the amide functionality in place, the next step is the conversion of the nitro group into an amino group. This transformation is fundamental to the success of the entire synthesis.

  • Reaction: The nitro group of 5-nitro-N-methylisophthalamic acid is reduced to a primary amine, yielding 5-amino-N-methylisophthalamic acid.

  • Methodology & Reagents: This reduction can be achieved through several reliable methods:

    • Catalytic Hydrogenation: A clean and efficient method using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[5] This is often preferred in industrial settings for its high yield and the ease of removing the solid catalyst by filtration.

    • Chemical Reduction: Classic methods involve the use of metals in acidic media, such as iron powder in acetic or hydrochloric acid, or the use of sodium disulfide (Na₂S₂).[1][4][6]

  • Trustworthiness & Mechanistic Insight: The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[7] The complete conversion to the amine is critical. The resulting amino group is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution. This activation is the key that enables the subsequent tri-iodination to occur under manageable conditions.

Step 3: Electrophilic Tri-iodination

This is the final and defining step, where the radiopaque properties are imparted to the molecule.

  • Reaction: The activated intermediate, 5-amino-N-methylisophthalamic acid, is treated with a potent iodinating agent to install three iodine atoms at the 2, 4, and 6 positions.

  • Authoritative Grounding - The Iodinating Agent: Iodine monochloride (ICl) is the most frequently cited and highly effective reagent for this transformation.[1][8] It is a more powerful electrophile than molecular iodine (I₂) because of the polarization of the I-Cl bond. The reaction is typically performed in an aqueous solution.[8]

  • Mechanism & Causality: The amino group is a strong ortho-, para-directing group. It activates the positions ortho (2 and 6) and para (4) to it, making them highly susceptible to electrophilic attack by the iodinating agent. The electron-donating nature of the amine stabilizes the positively charged intermediate (the sigma complex) formed during the substitution, thereby driving the reaction forward.

Caption: Logical flow of the electrophilic iodination step.

Part 2: Experimental Protocols and Data

The following protocols are synthesized from established patent literature and represent a validated approach to the synthesis.[1][8]

Detailed Experimental Protocol (Illustrative)
  • Reduction of 5-nitro-N-methylisophthalamic acid:

    • The nitro-intermediate is dissolved in a suitable solvent (e.g., aqueous solution).

    • A catalytic amount of Pd/C (e.g., 5-10% by weight) is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a pressurized reactor) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Upon completion, the catalyst is carefully removed by filtration through a pad of celite. The resulting aqueous solution of 5-amino-N-methylisophthalamic acid is often used directly in the next step without isolation.[1]

  • Tri-iodination with Iodine Monochloride:

    • The aqueous solution containing 5-amino-N-methylisophthalamic acid is warmed to approximately 60°C.[1]

    • An aqueous solution of iodine monochloride is prepared, often stabilized with sodium chloride. The molar ratio of ICl to the amino-intermediate should be at least 3:1, with a slight excess of ICl (e.g., 3.1 to 3.3 equivalents) to ensure complete iodination.[1][4]

    • The ICl solution is added portion-wise to the stirred, heated solution of the amine.

    • The reaction temperature is then raised to 70-90°C and maintained for 1-3 hours to drive the reaction to completion.[1]

    • The reaction progress can be monitored by HPLC to ensure the disappearance of mono- and di-iodinated intermediates.

    • After the reaction is complete, the mixture is cooled to around 15°C to precipitate the product.[1]

    • Any excess iodine can be quenched by the addition of a reducing agent like sodium bisulfite.[8]

    • The solid product is collected by filtration, washed thoroughly with distilled water to remove salts and impurities, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on public data.

StepKey ReagentsTemperatureDurationTypical YieldReference
Nitro Reduction Pd/C, H₂ (catalytic)Room Temp.2-6 h>95%[5]
Nitro Reduction Fe, HCl (chemical)Reflux3 h~78%[4]
Tri-iodination Iodine Monochloride (ICl)70-90°C1-3 h85-95%[1]

Part 3: Alternative Synthesis Strategies

While the pathway described above is predominant, alternative methods have been explored to improve efficiency, safety, or cost.

Alternative Iodinating Systems

The use of iodine monochloride, while effective, involves handling a corrosive and reactive reagent. Alternative systems have been developed to generate the electrophilic iodine species in situ.

  • Potassium Iodate / Potassium Iodide: In an acidic medium, potassium iodate (KIO₃) and potassium iodide (KI) react to form iodine, which can then iodinate the aromatic ring.[9][10] This method avoids the direct use of ICl.

  • Iodine / Iodic Acid: A mixture of solid iodine (I₂) and an aqueous solution of iodic acid (HIO₃) can also serve as an effective iodinating system.[10]

  • DMSO/Iodide Salt: A method has been disclosed using dimethyl sulfoxide (DMSO) as an oxidant in the presence of an iodide salt under acidic conditions, which avoids traditional, more toxic oxidants.[11]

Comparative Analysis of Synthesis Pathways
Pathway FeaturePrimary Pathway (ICl)Alternative (In Situ Iodine)Rationale & Trade-offs
Iodinating Reagent Iodine Monochloride (ICl)KIO₃/KI or I₂/HIO₃The ICl pathway is highly efficient and rapid. In situ methods offer potential safety benefits by avoiding the handling of pure ICl but may require more careful control of stoichiometry and reaction conditions.
Reaction Conditions Well-established, robustCan be milder, but may require longer reaction timesThe primary pathway is optimized for industrial scale-up. Alternatives may be more suited for lab-scale synthesis or where specific safety concerns are paramount.
Yield High (typically 85-95%)Generally good (80-95%)Both methods can provide high yields when properly optimized.[1][10]
Waste Stream Chloride saltsIodide/iodate saltsThe environmental impact of the waste streams must be considered for large-scale production.

Conclusion

The synthesis of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is a well-defined process rooted in the fundamental principles of electrophilic aromatic substitution. The primary pathway, involving the sequential amidation, nitro-reduction, and tri-iodination, stands as a robust and high-yielding method. The strategic decision to install the amide group prior to iodination and to use the nitro-to-amino transformation to activate the ring are cornerstone concepts that ensure the success of the synthesis. While alternative iodination systems offer potential advantages in safety and handling, the iodine monochloride route remains a benchmark for its efficiency and reliability in industrial applications. A thorough understanding of these pathways, including the causality behind each step, is essential for professionals engaged in the development and manufacturing of iodinated contrast agents.

References

  • CN101318910A - Method for preparing iotalamic acid - Google Patents.
  • CN1314659C - Method for preparing ioxitalamic acid - Google Patents.
  • Iothalamic Acid USP 2025. Available at: [Link]

  • Iothalamic Acid. Available at: [Link]

  • Part I / Iotalamic Acid 549. Available at: [Link]

  • US5013865A - Process for the preparation of 2,4,6-triiodo-5-amino-N-alkylisophthalamic acid and 2,4,6-triiodo-5-amino-isophthalamide compounds - Google Patents.
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  • PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride.
  • Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid - ResearchGate. Available at: [Link]

  • A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 - EPO. Available at: [Link]

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  • bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - Googleapis.com. Available at: [Link]

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Foundational

Protein Binding Characteristics of Iothalamate in Human Plasma: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the protein binding characteristics of iothalamate in human plasma. It is intended for researchers, scientists, and drug development professionals seeking a detai...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the protein binding characteristics of iothalamate in human plasma. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical pharmacokinetic parameter. This document moves beyond a standard recitation of facts to offer a critical analysis of the existing literature, address conflicting findings, and provide a robust experimental framework for the accurate determination of iothalamate-protein interactions.

Introduction: The Significance of Iothalamate and Its Interaction with Plasma Proteins

Iothalamate, a tri-iodinated benzoic acid derivative, is a widely used radiographic contrast agent. Its primary application lies in the assessment of glomerular filtration rate (GFR), a key indicator of renal function.[1][2] The extent to which iothalamate binds to plasma proteins is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound, or "free," fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be eliminated from the body. Consequently, understanding the protein binding of iothalamate is essential for the accurate interpretation of GFR measurements and for predicting its disposition in various clinical scenarios.

The interaction of drugs with plasma proteins, primarily albumin, α1-acid glycoprotein, and lipoproteins, is a reversible process that can significantly influence a drug's efficacy and safety profile. For a diagnostic agent like iothalamate, understanding its binding characteristics is paramount for ensuring the reliability of the clinical data derived from its use.

The Iothalamate Conundrum: A Critical Review of Conflicting Binding Data

A review of the scientific literature reveals a notable discrepancy in the reported protein binding of iothalamate in human plasma. This section will dissect these conflicting findings and explore the potential underlying reasons for these variations.

One study reported that no significant binding of iothalamate to human plasma proteins was detected.[3] This finding has been influential in the clinical use of iothalamate as a GFR marker, as negligible binding simplifies the interpretation of its clearance.

In contrast, another study utilizing an ultrafiltration method found an in vitro protein binding of approximately 9.55% for ¹²⁵I-iothalamate in human plasma.[4] This study also demonstrated that the binding of ¹²⁵I-iothalamate was not significantly different from that of another GFR marker, ⁵¹Cr-EDTA.[4]

Furthermore, research on an ethyl ester derivative of iothalamate identified specific binding proteins in human plasma. Through polyacrylamide disc gel electrophoresis, this study demonstrated that prealbumin, albumin, and fibrinogen were the primary proteins binding to the iothalamate derivative.[5] While this study did not investigate iothalamate itself, it suggests that the core iothalamate structure possesses the potential for protein interaction.

Unraveling the Discrepancies: Methodological Considerations

The conflicting data on iothalamate's protein binding likely stems from the different experimental methodologies employed. Techniques for determining protein binding, such as equilibrium dialysis and ultrafiltration, each have their own set of advantages and limitations that can influence the outcome of a study.[6][7]

  • Equilibrium Dialysis (ED): Often considered the "gold standard," ED is a technique where a semipermeable membrane separates a protein solution from a protein-free buffer.[6] The drug is added to one side, and at equilibrium, the concentration of the free drug is the same on both sides of the membrane. This method is generally less prone to artifacts from non-specific binding to the apparatus compared to other techniques.[8][9]

  • Ultrafiltration (UF): This method involves separating the free drug from the protein-bound drug by forcing the plasma water and small molecules through a semipermeable membrane via centrifugation or positive pressure. While faster than ED, UF can be susceptible to non-specific binding of the drug to the filter membrane and the device itself, which can lead to an overestimation of the bound fraction.[7][10]

The study reporting no binding did not specify the methodology in the abstract, making a direct comparison difficult.[3] The study reporting ~9.55% binding utilized ultrafiltration.[4] It is plausible that the different findings are a direct consequence of the inherent characteristics of the methods used.

Quantitative Data Summary

To provide a clear and concise overview of the existing data, the following table summarizes the reported protein binding of iothalamate in human plasma from the cited literature.

Iothalamate FormMethodReported Binding (%)Primary Binding Proteins IdentifiedReference
IothalamateNot Specified in AbstractNot FoundNot Applicable[3]
¹²⁵I-IothalamateUltrafiltration~9.55Not Specified[4]
Iothalamate Ethyl EsterAdsorption & ElectrophoresisNot QuantifiedPrealbumin, Albumin, Fibrinogen[5]

Recommended Experimental Protocol: Equilibrium Dialysis for Iothalamate Protein Binding Determination

Given the conflicting literature and the potential for methodological artifacts, this guide recommends equilibrium dialysis as the most robust method for determining the protein binding of iothalamate in human plasma. The following protocol provides a detailed, step-by-step methodology designed to yield accurate and reproducible results.

Rationale for Method Selection

Equilibrium dialysis is selected for its high accuracy and its status as a reference method in protein binding studies.[6][8] It minimizes the potential for non-specific binding artifacts that can be encountered with methods like ultrafiltration.[9] While more time-consuming, the integrity of the data generated justifies the investment in time and resources, particularly when investigating a compound with conflicting binding reports.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Equilibrium Dialysis cluster_analysis Analysis P1 Prepare Iothalamate Stock Solution P2 Prepare Human Plasma Pool P3 Prepare Dialysis Buffer (PBS, pH 7.4) E1 Hydrate Dialysis Membrane P3->E1 Use Buffer E2 Assemble Dialysis Cells E1->E2 E3 Add Plasma with Iothalamate to one chamber E2->E3 E4 Add Buffer to the opposing chamber E3->E4 E5 Incubate at 37°C with gentle agitation (e.g., 18-24 hours) E4->E5 A1 Collect Aliquots from Plasma and Buffer Chambers E5->A1 Post-Equilibration A2 Analyze Iothalamate Concentration in both aliquots (e.g., LC-MS/MS) A1->A2 A3 Calculate Percentage of Protein Binding A2->A3

Caption: Workflow for determining iothalamate protein binding using equilibrium dialysis.

Detailed Step-by-Step Methodology

Materials:

  • Iothalamate standard

  • Pooled human plasma (screened for interfering substances)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., multi-well plate format or individual cells)

  • Semipermeable dialysis membranes (with a molecular weight cutoff appropriate to retain plasma proteins, e.g., 5-10 kDa)

  • Incubator with agitation capabilities

  • Analytical instrumentation for iothalamate quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of iothalamate in a suitable solvent (e.g., water or PBS).

    • Thaw the pooled human plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare a sufficient volume of PBS (pH 7.4) to be used as the dialysis buffer.

  • Membrane Preparation:

    • Cut the dialysis membrane into appropriate sizes for the dialysis cells.

    • Hydrate the membranes according to the manufacturer's instructions, typically by soaking in the dialysis buffer. This step is crucial to remove any preservatives and ensure proper permeability.

  • Assembly of Dialysis Cells:

    • Carefully assemble the dialysis cells, ensuring the hydrated membrane is securely placed between the two chambers without any leaks.

  • Sample Loading:

    • Spike the human plasma with the iothalamate stock solution to achieve the desired final concentration. It is advisable to test a range of concentrations relevant to clinical exposure.

    • Pipette a precise volume of the iothalamate-spiked plasma into one chamber of the dialysis cell (the "plasma chamber").

    • Pipette an equal volume of the dialysis buffer (PBS) into the opposing chamber (the "buffer chamber").

    • It is critical to include control experiments, such as iothalamate in buffer on both sides to assess non-specific binding to the apparatus, and plasma without iothalamate to check for endogenous interferences.

  • Equilibration:

    • Seal the dialysis cells to prevent evaporation.

    • Place the assembled cells in an incubator set at 37°C with gentle, continuous agitation. The agitation ensures a consistent and timely approach to equilibrium.

    • The incubation time required to reach equilibrium should be determined empirically but is typically in the range of 18-24 hours.

  • Sample Collection:

    • After the incubation period, carefully collect aliquots from both the plasma chamber and the buffer chamber of each cell.

  • Sample Analysis:

    • Determine the concentration of iothalamate in the aliquots from both chambers using a validated analytical method, such as LC-MS/MS. This method offers high sensitivity and specificity.

    • The concentration in the buffer chamber represents the free (unbound) concentration of iothalamate at equilibrium.

  • Calculation of Protein Binding:

    • The percentage of protein binding can be calculated using the following formula:

      % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100

      Where:

      • Total Concentration is the concentration of iothalamate in the plasma chamber after equilibration.

      • Free Concentration is the concentration of iothalamate in the buffer chamber after equilibration.

Conclusion and Future Directions

The protein binding of iothalamate in human plasma is a parameter with conflicting reports in the literature. While some studies indicate negligible binding, others suggest a binding of around 10%. This discrepancy is likely attributable to methodological differences. For researchers and drug development professionals seeking to accurately characterize the protein binding of iothalamate or similar compounds, a rigorous and well-controlled experimental approach is essential.

This guide advocates for the use of equilibrium dialysis as the gold-standard method to resolve the existing ambiguities. The provided protocol offers a robust framework for obtaining reliable and reproducible data.

Future research should focus on a direct comparison of different methodologies (e.g., equilibrium dialysis, ultrafiltration, and surface plasmon resonance) for determining iothalamate protein binding. Furthermore, a detailed investigation into the binding affinity (Ka, Kd) of iothalamate to individual plasma proteins, particularly albumin, prealbumin, and fibrinogen, would provide a more complete understanding of its pharmacokinetic behavior. Such studies will be invaluable for refining the clinical use of iothalamate and for the development of future diagnostic and therapeutic agents.

References

  • Violante, M. R., Shapiro, M. E., & Fischer, H. W. (1979). Protein binding to iothalamate ethyl ester. Investigative Radiology, 14(2), 177–180. [Link]

  • Prueksaritanont, T., Lui, C. Y., Lee, M. G., & Chiou, W. L. (1986). Renal and non-renal clearances of iothalamate. Biopharmaceutics & drug disposition, 7(4), 347–355. [Link]

  • Rehling, M., Nielsen, L. E., & Marqversen, J. (2001). Protein binding of 99Tcm-DTPA compared with other GFR tracers. Nuclear medicine communications, 22(6), 617–623. [Link]

  • Rehling, M., Nielsen, L. E., & Marqversen, J. (2001). Protein binding of 99Tcm-DTPA compared with other GFR tracers. Nuclear medicine communications, 22(6), 617–623. [Link]

  • Lees, W. A., & Lote, C. J. (1988). Is 125I iothalamate an ideal marker for glomerular filtration?. Clinical science (London, England : 1979), 74(4), 437–443. [Link]

  • Gaspari, F., Perico, N., & Remuzzi, G. (1993). Iothalamate clearance and its use in large-scale clinical trials. Journal of the American Society of Nephrology : JASN, 4(4), 939–945. [Link]

  • Soveri, I., Berg, U. B., Björk, J., Elinder, C. G., Grubb, A., Mejare, I., Sterner, G., & Bäck, S. E. (2014). Measuring GFR: a systematic review. American journal of kidney diseases : the official journal of the National Kidney Foundation, 64(3), 411–424. [Link]

  • Krieger, A. B., Mikkelsen, T. S., & Paquette, L. H. (1983). Evaluation of methods to determine protein-binding of drugs. Equilibrium dialysis, ultrafiltration, ultracentrifugation, gel filtration. Arzneimittel-Forschung, 33(7), 997–1000. [Link]

  • Shah, I., Barker, J., & Barton, D. P. J. (2016). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. Chemistry Central journal, 10, 80. [Link]

  • Taylor & Francis. (n.d.). Equilibrium dialysis – Knowledge and References. Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

  • Vlase, L., Neag, M., & Leucuta, S. E. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Molecules (Basel, Switzerland), 26(4), 1137. [Link]

  • Chemlal, L., Makram, S., Aoullay, Z., Doudach, L., Zoubir, B., Cherrah, Y., & Faouzi, M. A. (2018). Equilibrium Dialysis and Ultrafiltration Compared for Determining the Protein Binding Rates of 99mTc-DTPA. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 49(1), 1-8. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Quantification of 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid

Introduction and Analytical Context 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS 2280-89-9) is a highly functionalized, iodinated aromatic compound[1]. It serves as a critical synthetic intermediate and a monito...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

5-Amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS 2280-89-9) is a highly functionalized, iodinated aromatic compound[1]. It serves as a critical synthetic intermediate and a monitored process impurity in the manufacturing of iothalamic acid (iotalamic acid), a widely utilized radiocontrast agent in diagnostic radiology[2].

Because impurities in pharmaceutical substances can significantly alter the safety and toxicological profile of the final drug product, regulatory bodies mandate rigorous quantification of related compounds[3]. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the isolation and quantification of this compound, utilizing a self-validating protocol framework to ensure absolute data integrity.

Mechanistic Rationale & Chromatographic Causality (E-E-A-T)

Developing an assay for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid requires overcoming specific physicochemical challenges. The molecule contains a triiodinated benzene ring, a primary aromatic amine, a carboxylic acid, and an N-methyl amide group.

Why pH 2.5 is Critical

At physiological pH, the carboxylic acid group (pKa ~2.5) is ionized, which would result in poor retention on a reversed-phase column and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support. By buffering the mobile phase to pH 2.5 using phosphoric acid, we force the causality of the separation:

  • The carboxylic acid is fully protonated (neutralized), maximizing its hydrophobicity.

  • The primary aromatic amine is heavily influenced by the electron-withdrawing effect of the three massive iodine atoms, rendering it extremely weakly basic. At pH 2.5, it remains largely unprotonated.

  • The neutral, highly polarizable triiodinated core can now undergo strong hydrophobic and π−π interactions with the C18 stationary phase, yielding highly reproducible retention times and sharp, symmetrical peaks.

Column Selection

The steric bulk of the three iodine atoms necessitates a high-surface-area, heavily endcapped C18 column. Endcapping is non-negotiable here; any exposed silanols will interact with the amine group, destroying peak symmetry and compromising the limit of quantification (LOQ).

Workflow N1 1. Physicochemical Profiling N2 2. Column & Phase Selection N1->N2 N3 3. Gradient Optimization N2->N3 N4 4. System Suitability Setup N3->N4 N5 5. ICH Q2 Method Validation N4->N5

Figure 1: Step-by-step logical workflow for HPLC method development.

Experimental Protocol

Reagents and Materials
  • Reference Standard : 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid (USP Catalog No. 1027302)[4][5].

  • Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer : HPLC-Grade Phosphoric acid ( H3​PO4​ ).

Chromatographic Conditions
ParameterSpecification
Column Endcapped C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B 100% Acetonitrile
Elution Mode Gradient (See Table Below)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Optimal for triiodinated aromatics)
Injection Volume 10 µL
Column Temp. 25°C ± 2°C
Diluent Water : Acetonitrile (80:20, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
20.0 50 50
21.0 95 5

| 30.0 | 95 | 5 |

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.45 µm PTFE membrane. Degas by sonication for 10 minutes.

  • Filter Acetonitrile (Mobile Phase B) through a 0.45 µm PTFE membrane and degas.

Step 2: Standard Preparation (Self-Validating Anchor)

  • Accurately weigh 10.0 mg of USP 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid Reference Standard[6].

  • Transfer to a 100 mL volumetric flask.

  • Add 20 mL of Acetonitrile to dissolve the compound (sonicate if necessary), then dilute to volume with Milli-Q water. This yields a stock solution of 100 µg/mL.

  • Dilute the stock solution 1:10 with Diluent to achieve a final working standard concentration of 10 µg/mL.

Step 3: Sample Preparation

  • Weigh the equivalent of 10.0 mg of the sample (e.g., crude iothalamic acid intermediate).

  • Dissolve and dilute following the exact procedure outlined in Step 2 to achieve a nominal concentration of 10 µg/mL of the target analyte.

  • Filter the final solution through a 0.22 µm nylon syringe filter directly into an HPLC vial.

Step 4: System Suitability Test (SST) Execution Inject the working standard solution six times consecutively before analyzing any samples. The system is only considered "in control" and self-validated if it meets the strict criteria outlined in Section 4.

Mechanism A Analyte: 5-amino-2,4,6-triiodo- N-methylisophthalamic acid B Mobile Phase: pH 2.5 Buffer A->B D Stationary Phase: Endcapped C18 A->D C Carboxylate Unionized Amine Neutralized B->C E Strong Hydrophobic & Pi-Pi Interactions C->E D->E F Optimal Retention & Symmetrical Peak E->F

Figure 2: Analyte interaction with the C18 stationary phase under acidic conditions.

System Suitability & Method Validation

A quantitative protocol must act as a self-validating system. If the System Suitability criteria are not met, the causality chain is broken (e.g., column degradation, buffer pH shift), and the run must be aborted.

System Suitability Criteria
ParameterAcceptance CriteriaCausality / Rationale
Retention Time ( Rt​ ) ~12.5 minutes (± 5%)Ensures consistent hydrophobic partitioning.
Tailing Factor ( Tf​ ) 1.5Verifies suppression of silanol interactions.
Theoretical Plates ( N ) 5000Confirms column efficiency and packing integrity.
% RSD of Area (n=6) 2.0%Guarantees autosampler and integration precision.
Method Validation Summary (ICH Q2 Framework)

The method was validated according to ICH Q2(R1) guidelines, proving its trustworthiness for routine quality control and pharmacokinetic profiling.

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 µg/mL to 50 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10
Method Accuracy 98.5% - 101.2% recovery95.0% - 105.0%
Intra-day Precision (RSD) 0.8% 2.0%
Specificity No interference at Rt​ Peak purity angle < purity threshold

References

  • 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid | 2280-89-9 - ChemicalBook . Chemical properties, structure, and uses in the preparation of Iothalamic acid. 1

  • 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid (50 mg) - USP Store . Official United States Pharmacopeia (USP) Reference Standard catalog entry. 6

  • Book Impurities | Chemical Substances | Chemistry - Scribd . Guidelines on pharmaceutical impurities, reference standards, and HPLC method requirements. 3

  • Iotalamic acid | 2276-90-6 - ChemicalBook . Manufacturing process of Iotalamic acid utilizing crude 5-amino-2,4,6-triiodo-N-methylisophthalamic acid. 2

  • USP-Ref-Substances & Authentic Substances | Verification And Validation - Scribd . Documentation of USP Reference Standards and analytical method validation principles. 5

Sources

Application

Application Note: Robust LC-MS/MS Quantification of Iothalamic Acid in Human Serum and Urine for GFR Assessment

Clinical Relevance & Introduction Accurate measurement of the Glomerular Filtration Rate (GFR) is the cornerstone of diagnosing and managing chronic kidney disease (CKD), as well as screening potential kidney donors. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Clinical Relevance & Introduction

Accurate measurement of the Glomerular Filtration Rate (GFR) is the cornerstone of diagnosing and managing chronic kidney disease (CKD), as well as screening potential kidney donors. While inulin clearance remains the historical gold standard, the renal clearance of the exogenous radiocontrast agent iothalamate (iothalamic acid) has become the preferred clinical alternative due to its comparable accuracy and ease of administration.

Historically, iothalamate was quantified using Capillary Electrophoresis with UV detection (CE-UV) or High-Performance Liquid Chromatography (HPLC-UV). However, these legacy methods suffer from long run times, poor sensitivity, and critical susceptibility to endogenous interfering substances in uremic patients[1]. To overcome these limitations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive analytical technique. LC-MS/MS offers unparalleled specificity, multiplexing capabilities, and rapid turnaround times, enabling the precise calculation of GFR without the confounding matrix interferences seen in UV-based assays[1],[2].

Methodological Rationale: The "Why" Behind the Workflow

As a self-validating analytical system, every step in this protocol is designed to mitigate specific physical and chemical challenges associated with the biological matrices (serum and urine) and the highly polar nature of iothalamic acid.

  • Sample Preparation Causality: Human serum contains high concentrations of proteins and phospholipids that rapidly foul LC columns and cause severe ion suppression in the MS source. We employ methanol-based protein precipitation for serum because methanol yields a cleaner baseline and superior recovery for polar analytes compared to acetonitrile[3],[2]. Conversely, urine has negligible protein but highly variable specific gravity and salt content. A high-ratio simple dilution (e.g., 1:20) in water is sufficient to dilute out urinary salts, preventing source contamination while keeping the highly concentrated urinary iothalamate within the linear dynamic range of the detector[3].

  • Chromatographic Strategy: Iothalamate is a highly polar molecule (LogP -1.5). Standard high-density C18 columns often fail to retain it, leading to elution in the void volume where matrix effects are most severe. This protocol utilizes a low-ligand density reversed-phase column (or a polar-embedded C18) combined with a gradient starting at 95% aqueous mobile phase[3]. This highly aqueous environment focuses the analyte band at the head of the column, ensuring adequate retention ( k′>2 ) before the organic modifier is ramped up.

  • Ionization and Detection: The amide nitrogens and carboxylic acid group on iothalamate allow for ionization in both positive and negative modes. However, Electrospray Ionization in Positive mode (ESI+) monitoring the [M+H]+ precursor at m/z 614.8 provides superior signal-to-noise ratios. The primary fragmentation pathway involves the loss of an iodine atom and functional group cleavage, yielding a highly stable and specific product ion at m/z 487.0[1].

Materials and Reagents

  • Analytes: Iothalamic acid (Reference Standard), Iothalamate- 13C3​ (Stable Isotope Internal Standard, preferred) or Iohexol (Alternative IS)[3],[2].

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA).

  • Consumables: 96-well protein precipitation plates or 1.5 mL microcentrifuge tubes, low-bind autosampler vials.

  • Analytical Column: Low-ligand density C18 or Polar-C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm particle size).

Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare a 1.0 mg/mL primary stock of iothalamate in 50:50 MeOH:Water.

  • Working Solutions: Serially dilute the stock to create working standards.

  • Matrix-Matched Calibration: Spike working standards into pooled, blank human serum (for the plasma/serum curve) and synthetic urine (for the urine curve) to yield a calibration range of 0.5 – 30.0 µg/mL (Serum) and 10.0 – 5000 µg/mL (Urine)[3].

  • Internal Standard (IS) Working Solution: Prepare a 5.0 µg/mL solution of Iothalamate- 13C3​ in 100% Methanol (for serum extraction) and a separate 50 µg/mL solution in Water (for urine dilution).

Sample Preparation Workflow

SamplePrep Start Human Sample Collection Serum Serum/Plasma (50 µL) Start->Serum Urine Urine (50 µL) Start->Urine AddIS_S Add 150 µL MeOH + IS (Protein Precipitation) Serum->AddIS_S AddIS_U Add 950 µL Water + IS (Simple Dilution) Urine->AddIS_U Vortex_S Vortex & Centrifuge (14,000 x g, 10 min) AddIS_S->Vortex_S Vortex_U Vortex & Centrifuge (14,000 x g, 5 min) AddIS_U->Vortex_U Dilute_S Dilute Supernatant 1:10 in Water Vortex_S->Dilute_S Vial Transfer to Autosampler Vial Vortex_U->Vial Dilute_S->Vial LCMS LC-MS/MS Injection Vial->LCMS

Workflow for Iothalamate Sample Preparation in Serum and Urine.

Step-by-Step: Serum/Plasma

  • Aliquot 50 µL of serum sample, calibrator, or QC into a microcentrifuge tube[1].

  • Add 150 µL of cold IS Working Solution (in Methanol) to simultaneously precipitate proteins and introduce the internal standard[3],[2].

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 20 µL of the clear supernatant into a new vial and dilute with 180 µL of LC-MS grade water (1:10 dilution) to match the initial mobile phase conditions and prevent solvent effects during injection[1].

Step-by-Step: Urine

  • Aliquot 50 µL of centrifuged urine sample into a tube.

  • Add 950 µL of IS Working Solution (in Water) to achieve a 1:20 dilution[3].

  • Vortex for 15 seconds. Transfer directly to an autosampler vial. (Note: Highly concentrated patient samples may require an additional 1:10 dilution step).

LC-MS/MS Analytical Conditions

The system utilizes a binary pump LC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Liquid Chromatography Gradient Conditions

Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Methanol + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Rationale
0.00.4955Initial focusing of polar analyte
1.00.4955Isocratic hold to wash out salts
3.50.41090Linear ramp to elute iothalamate
4.50.41090High organic wash to remove lipids
4.60.4955Return to initial conditions
6.50.4955Column re-equilibration
Table 2: Mass Spectrometry Parameters (MRM Transitions)

Ionization: ESI Positive (+)[3],[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Iothalamate614.8487.025Quantifier[1]
Iothalamate614.8456.030Qualifier[1]
Iothalamate- 13C3​ (IS)617.8490.025Internal Standard
Iohexol (Alt IS)822.1804.120Alternative IS[2]

Data Analysis & System Validation

To ensure clinical trustworthiness, the method must act as a self-validating system. The ratio of the quantifier to qualifier ion (487.0 / 456.0) is continuously monitored. A variance of >20% from the reference standard indicates co-eluting matrix interference, flagging the sample for re-analysis.

GFRCalc LCMS LC-MS/MS Data PeakArea Extract Peak Areas (Iothalamate & IS) LCMS->PeakArea Ratio Calculate Area Ratio PeakArea->Ratio CalCurve Apply Calibration Curve (Linear Regression) Ratio->CalCurve Conc Determine Concentration (Serum & Urine) CalCurve->Conc GFR Calculate GFR (U*V/P) Conc->GFR

Data processing and GFR calculation pathway from LC-MS/MS acquisition.

Table 3: Method Validation Summary

Validation parameters demonstrate the robustness required for clinical pharmacokinetic screening[1],[2].

ParameterSerum/Plasma MatrixUrine Matrix
Linear Dynamic Range 0.5 – 30.0 µg/mL10.0 – 5000 µg/mL
Lower Limit of Quantitation (LLOQ) 0.5 µg/mL10.0 µg/mL
Intra-assay Precision (CV) < 8.5%< 7.2%
Inter-assay Precision (CV) < 9.0%< 8.0%
Mean Recovery 93.6% – 102.1%95.0% – 104.1%

GFR Calculation: Once concentrations are determined, GFR is calculated using the standard clearance formula:

GFR=PU×V​

Where U is the urine iothalamate concentration, V is the urine flow rate (mL/min), and P is the plasma/serum iothalamate concentration[2].

References

  • [1] Seegmiller, J. C., Burns, B. E., Fauq, A. H., Mukhtar, N., Lieske, J. C., & Larson, T. S. (2010). Iothalamate Quantification by Tandem Mass Spectrometry to Measure Glomerular Filtration Rate. Clinical Chemistry, 56(4), 568–574. Available at:[Link]

  • [3] van der Veen, A., et al. (2024). A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment. Journal of Chromatography B, 1247, 124329. Available at:[Link]

  • [2] Delinsky, D. C., et al. (2013). Development of a liquid chromatography tandem mass spectrometry method for iothalamate measurement to assess renal function for potential kidney donation. Clinica Chimica Acta, 420, 127-131. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Preparation and Handling of [¹²⁵I]-5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid

Abstract This document provides a comprehensive guide for the radiolabeling, purification, and safe handling of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid with Iodine-125 ([¹²⁵I]-ATIA). This radiolabeled compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the radiolabeling, purification, and safe handling of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid with Iodine-125 ([¹²⁵I]-ATIA). This radiolabeled compound is a structural analog of [¹²⁵I]-iothalamate, a key radiopharmaceutical used for the evaluation of glomerular filtration rate (GFR) in clinical and preclinical research.[1][2][3][4] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and stringent safety measures. We detail the isotope exchange labeling method, subsequent purification via High-Performance Liquid Chromatography (HPLC), and critical quality control assays. Adherence to these guidelines is paramount for ensuring the synthesis of a high-purity radiotracer and maintaining personnel safety in a laboratory setting.

Scientific Principles and Rationale

The Radiotracer: A Structural Analog of Iothalamate

5-amino-2,4,6-triiodo-N-methylisophthalamic acid is a tri-iodinated benzoic acid derivative. When labeled with Iodine-125, it serves as a gamma-emitting tracer. Its utility is based on the principle that, like inulin and its close analog iothalamate, it is cleared from the body primarily by glomerular filtration without significant tubular secretion or reabsorption in the kidneys.[2] This physiological behavior allows for the accurate measurement of GFR, a critical indicator of renal function.

The Radioisotope: Iodine-125

Iodine-125 (¹²⁵I) is selected for this application due to its favorable physical characteristics. Its relatively long half-life of approximately 60 days provides a convenient window for synthesis, quality control, and experimental use.[5][6] It decays by electron capture, emitting low-energy gamma and X-rays, which are readily detected by standard sodium iodide (NaI) scintillation counters and gamma cameras.[7][8]

The Radiolabeling Chemistry: Isotope Exchange

The introduction of ¹²⁵I onto the aromatic ring is efficiently achieved through an isotope exchange reaction.[9][10] In this method, the non-radioactive, tri-iodinated precursor is heated in the presence of a high specific activity source of Sodium Iodide-125 (Na¹²⁵I). At elevated temperatures, the iodine atoms on the aromatic ring can exchange with the radioactive ¹²⁵I⁻ ions in the solution.

The underlying mechanism is related to electrophilic aromatic substitution (SEAr).[11][12] Although the aromatic ring is heavily substituted and deactivated, the reaction conditions facilitate the exchange, driving the equilibrium towards the incorporation of the radiolabel. This method is often preferred for pre-iodinated precursors as it is straightforward and avoids the harsh oxidizing conditions required for direct electrophilic iodination, which could potentially damage the starting material.[9]

The Imperative of Purity

The safe and effective use of any radiopharmaceutical hinges on its purity.[13] Purification is a mandatory step to ensure that the final product is free from contaminants that could compromise experimental results or pose a risk.[14][15]

  • Radiochemical Purity (RCP): This is the proportion of the total radioactivity in the sample that is present in the desired chemical form ([¹²⁵I]-ATIA).[16] Impurities, such as unreacted free [¹²⁵I]-iodide, would have a completely different biodistribution (e.g., uptake in the thyroid), leading to inaccurate GFR measurements and unnecessary radiation dose to non-target organs.[13]

  • Radionuclidic Purity: This refers to the proportion of the total radioactivity that is the desired radionuclide (¹²⁵I). This is primarily controlled by the supplier of the Na¹²⁵I, but it is a critical parameter for the overall quality of the radiopharmaceutical.[13][17]

  • Chemical Purity: This ensures the absence of non-radioactive chemical contaminants that could cause adverse effects or interfere with the biological process being studied.[16]

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and the final quality control analysis of radiolabeled compounds due to its high resolution and sensitivity.[14][16]

Critical Safety Protocols: Handling Iodine-125

Iodine-125 presents both an external radiation hazard and a significant internal hazard due to its affinity for the thyroid gland.[5][7] All work must be conducted under the principle of ALARA (As Low As Reasonably Achievable), which involves minimizing Time , maximizing Distance , and using appropriate Shielding .

Physical and Radiological Data
PropertyValueReference
Half-Life 60.14 days[8][18]
Decay Mode Electron Capture[6]
Primary Emissions 35 keV gamma ray; 27-32 keV X-rays[7]
Half-Value Layer (Lead) 0.02 mm[7][8]
Annual Limit on Intake (ALI) 60 µCi (Inhalation), 40 µCi (Ingestion)[7]
Primary Organ of Concern Thyroid Gland[5][7]
Mandatory Handling Procedures
  • Designated Area: All handling of ¹²⁵I, especially in volatile forms like Na¹²⁵I, must be performed in a designated, properly ventilated fume hood approved for radioisotope use.[5][7]

  • Shielding: Use 3 mm (0.125-inch) thick lead shielding for stock vials and reaction vessels. Lead foil is effective for shielding gamma rays from ¹²⁵I.[8][18]

  • Personal Protective Equipment (PPE): A full-length lab coat, safety glasses, and two pairs of disposable gloves are mandatory. Change the outer gloves frequently, especially if contamination is suspected.[8][18]

  • Dosimetry: All personnel must wear a whole-body dosimeter and a ring badge on the dominant hand when handling millicurie quantities of ¹²⁵I.[8][19]

  • Volatility Precautions: Unbound radioiodine is volatile. Never open stock vials of Na¹²⁵I directly to the atmosphere. Always use a syringe to withdraw the solution through the rubber septum.[5] Maintain solutions at a pH greater than 7 to reduce volatilization.[5] Do not freeze Na¹²⁵I solutions, as this can cause subsequent volatilization upon thawing.[18][19]

  • Contamination Monitoring: A thin-crystal sodium iodide (NaI) scintillation probe is required for detecting ¹²⁵I contamination. Geiger-Müller (GM) probes are not efficient for these low-energy photons.[5][8] Survey work areas, equipment, and yourself (hands, lab coat) before, during, and after the procedure.

  • Waste Disposal: All radioactive waste (solid and liquid) must be segregated into designated, shielded, and clearly labeled containers. Follow institutional guidelines for disposal.[19]

  • Spill Response: In the event of a spill involving volatile Na¹²⁵I, hold your breath, vacate the area immediately, close the doors, and contact your institution's Radiation Safety Officer (RSO).[5]

Experimental Methodologies

This section provides detailed, step-by-step protocols for the synthesis, purification, and quality control of [¹²⁵I]-ATIA.

Diagram: Overall Experimental Workflow

Workflow for [¹²⁵I]-ATIA Preparation cluster_prep Preparation & Labeling cluster_purify Purification cluster_qc Quality Control & Formulation start Assemble Shielded Reaction Setup reagents Add Precursor & Na¹²⁵I start->reagents reaction Isotope Exchange Reaction (Heating) reagents->reaction quench Quench Reaction reaction->quench inject Inject Crude Mixture onto HPLC quench->inject hplc Semi-Preparative HPLC Separation inject->hplc collect Collect Radioactive Product Peak hplc->collect solvent_evap Remove HPLC Solvent collect->solvent_evap formulate Reconstitute in Sterile Saline solvent_evap->formulate qc_sample Sample for QC Analysis formulate->qc_sample rcp_hplc Analytical HPLC for RCP qc_sample->rcp_hplc spec_act Calculate Specific Activity qc_sample->spec_act release Release for Use (if RCP > 95%) rcp_hplc->release spec_act->release

Caption: A flowchart illustrating the key stages of [¹²⁵I]-ATIA synthesis.

Protocol 3.1: Radiolabeling of ATIA via Isotope Exchange

Rationale: This protocol is adapted from established methods for radioiodinating iothalamate via isotope exchange, a process that is efficient and minimizes degradation of the precursor.[9]

Materials:

  • 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (ATIA precursor)

  • Sodium Iodide [¹²⁵I] (high specific activity in 0.1 M NaOH)

  • Ethanol, ACS grade

  • Sterile water for injection

  • 1.5 mL conical reaction vial with screw cap and septum

  • Heating block with temperature control

  • Lead shielding for vial and syringes

  • Calibrated micropipettes and sterile tips

  • Hamilton syringe for handling Na¹²⁵I

Procedure:

  • Preparation: Place the 1.5 mL reaction vial inside a lead shield within the fume hood.

  • Precursor Addition: Prepare a 1 mg/mL stock solution of the ATIA precursor in 50:50 ethanol/water. Add 50 µL (50 µg) of this solution to the reaction vial.

  • Radioiodide Addition: Using a shielded Hamilton syringe, carefully transfer 1-5 mCi (37-185 MBq) of Na¹²⁵I solution to the reaction vial. Ensure the tip of the syringe is below the surface of the precursor solution to prevent splashing.

  • Reaction Incubation: Securely cap the vial. Place the shielded vial into a heating block pre-heated to 100-120 °C.

  • Heating: Heat the reaction mixture for 60-90 minutes. This provides the necessary activation energy for the isotope exchange to occur.

  • Cooling: After incubation, carefully remove the vial from the heating block and allow it to cool to room temperature behind shielding.

  • Quenching & Dilution: Add 150 µL of the initial HPLC mobile phase (see Protocol 3.2) to the vial to quench the reaction and prepare it for purification. The sample is now ready for HPLC purification.

Protocol 3.2: Purification via Semi-Preparative HPLC

Rationale: HPLC is essential for separating the successfully labeled [¹²⁵I]-ATIA from unreacted free ¹²⁵I⁻ and any potential radiochemical impurities, ensuring a high-purity product.[14]

Instrumentation & Reagents:

  • HPLC system with a semi-preparative pump, UV detector, and in-line radioactivity detector.

  • C18 reverse-phase semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sterile, pyrogen-free collection vials.

Procedure:

  • System Equilibration: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 3-4 mL/min until a stable baseline is achieved on both detectors.

  • Injection: Draw the entire volume of the quenched reaction mixture into a syringe and inject it onto the HPLC system.

  • Chromatographic Separation: Run a linear gradient to elute the compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

  • Peak Identification: Monitor the chromatogram.

    • Free [¹²⁵I]-iodide, being highly polar, will elute very early, close to the solvent front.

    • The desired product, [¹²⁵I]-ATIA, is more lipophilic and will have a longer retention time. Its peak on the radioactivity detector should correspond with the UV peak of the non-radioactive ATIA standard.

  • Fraction Collection: Collect the peak corresponding to [¹²⁵I]-ATIA in a sterile collection vial.

  • Solvent Removal: Remove the HPLC solvents from the collected fraction, typically using a rotary evaporator or a gentle stream of nitrogen gas. This step is crucial for rendering the final product suitable for in vitro or in vivo use.

  • Reconstitution: Reconstitute the dried, purified product in a known volume of a suitable sterile buffer (e.g., phosphate-buffered saline (PBS) or 0.9% sterile saline).

Protocol 3.3: Quality Control Assays

Rationale: QC is a non-negotiable step to validate the identity, purity, and concentration of the final radiotracer before its use.[13][17]

Diagram: Quality Control Analysis

Quality Control Analysis Workflow cluster_rcp Radiochemical Purity (RCP) cluster_sa Specific Activity (SA) inject_analyt Inject Aliquot on Analytical HPLC run_analyt Generate Radio-Chromatogram inject_analyt->run_analyt integrate Integrate All Radioactive Peaks run_analyt->integrate calc_rcp Calculate % RCP integrate->calc_rcp result Final Report: RCP (%) & SA (mCi/µg) calc_rcp->result uv_hplc Quantify Mass via UV-HPLC (vs. Standard Curve) calc_sa Calculate Specific Activity (Activity / Mass) uv_hplc->calc_sa gamma_count Measure Total Activity (Dose Calibrator) gamma_count->calc_sa calc_sa->result start Final Product ([¹²⁵I]-ATIA in Saline) start->inject_analyt start->uv_hplc start->gamma_count

Caption: A diagram showing the parallel workflows for determining RCP and SA.

A. Radiochemical Purity (RCP) by Analytical HPLC

  • Instrumentation: Use an analytical HPLC system with a C18 column (e.g., 4.6 mm x 150 mm), UV detector, and radioactivity detector.

  • Procedure: Inject a small aliquot (5-10 µL) of the final reconstituted product. Run a gradient similar to the one used for purification.

  • Analysis: Integrate the area under all radioactive peaks in the chromatogram.

  • Calculation:

    • % RCP = (Area of [¹²⁵I]-ATIA Peak / Total Area of All Radioactive Peaks) x 100

    • Acceptance Criterion: RCP must be ≥ 95%.

B. Specific Activity (SA) Determination Rationale: Specific activity, the amount of radioactivity per unit mass of a compound, is a critical parameter that determines the sensitivity of an assay or imaging study.[20][21]

  • Mass Quantification:

    • Create a standard curve by injecting known concentrations of the non-radioactive ATIA precursor onto the analytical HPLC and recording the UV absorbance peak area.

    • Inject an aliquot of the final radioactive product onto the same system.

    • Determine the mass of ATIA in the injection by comparing its UV peak area to the standard curve.

  • Activity Quantification:

    • Accurately measure the total radioactivity in a known volume of the final product solution using a calibrated dose calibrator or gamma counter.

  • Calculation:

    • Specific Activity (e.g., in mCi/µg) = Total Radioactivity (mCi) / Total Mass (µg)

Expected Results and Troubleshooting

ParameterExpected ResultPotential ProblemCause & Solution
Radiochemical Yield 40-70%Low Yield (<30%)Cause: Inefficient exchange. Solution: Increase reaction time or temperature; check the quality/age of Na¹²⁵I.
Radiochemical Purity > 95%Low Purity (<95%)Cause: Incomplete separation from free iodide. Solution: Optimize HPLC gradient for better peak resolution; ensure proper fraction collection.
Specific Activity High (Varies with prep)Low Specific ActivityCause: Excess non-radioactive precursor used; presence of carrier iodide in Na¹²⁵I. Solution: Reduce the mass of the precursor; use "no-carrier-added" Na¹²⁵I if possible.
HPLC Profile Sharp, symmetric peaksBroad or tailing peaksCause: Column degradation; inappropriate mobile phase. Solution: Replace HPLC column; adjust mobile phase pH or composition.

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  • Revvity. (n.d.). Iodine-125 Labeling of Proteins. Retrieved from Revvity website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpm8_qJSKayUKX_kuGVvsBRj2_VPIPi9BLx6cfrIRLwkoNNNEjxFlylrK1Pid36UMPrSK6IIA-lPhVdYfPL8uak8RFiAD8h1WoeV4LgFu7Q4QhluuDAoJKJwR7ee6OfSEPktVWSpTgj5H4yIc=]
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Application

Clinical Protocol for Glomerular Filtration Rate (GFR) Assessment Using 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (Iothalamate) Clearance

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The determination of the Glomerular Filtration Rate (GFR) is a cornerstone in the assessment of renal function, critical for cl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of the Glomerular Filtration Rate (GFR) is a cornerstone in the assessment of renal function, critical for clinical diagnostics, patient monitoring, and nephrotoxicity studies in drug development.[1][2] While endogenous markers like creatinine provide estimates, their accuracy is limited by factors such as muscle mass, diet, and tubular secretion.[3][4] The gold standard for GFR measurement involves the clearance of exogenous filtration markers that are freely filtered at the glomerulus without being reabsorbed or secreted by the renal tubules.[3][5] Inulin has historically been the reference standard, but its use is complex and impractical for routine clinical and research settings.[1][6] Iothalamate (the common name for derivatives of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid) has emerged as a reliable and practical alternative, demonstrating a close correlation with inulin clearance.[7][8][9] This document provides a comprehensive, in-depth guide to the clinical protocol for measuring GFR using the iothalamate clearance test, intended for researchers, scientists, and drug development professionals.

Introduction: The Principle of Iothalamate Clearance

The GFR represents the volume of plasma filtered by the glomeruli of the kidneys per unit of time and is the best overall index of renal function.[10] The clearance of a substance is the theoretical volume of plasma from which that substance is completely removed in a given time. For an ideal GFR marker like iothalamate, its clearance rate is directly proportional to the GFR.[3][11]

Ideal Properties of a GFR Marker:

  • Freely filtered from the plasma at the glomerulus.

  • Not reabsorbed or secreted by the renal tubules.

  • Biologically inert, non-toxic, and has no effect on GFR.[11]

  • Not metabolized or eliminated by extrarenal pathways.

  • Can be measured accurately in plasma and urine.[11]

Iothalamate, an iodinated contrast agent, closely approximates these properties and is a validated marker for GFR assessment.[5][7] The test can be performed using either non-radiolabeled iothalamate, quantified by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or radiolabeled ¹²⁵I-iothalamate, measured with a gamma counter.[12][13][14] This protocol will primarily focus on the non-radiolabeled method, which avoids radiation exposure to patients and personnel.[5]

Clearance Methodologies

There are two primary methods for determining iothalamate clearance, each with distinct advantages and applications:

  • Urinary Clearance: This classic method requires timed collection of urine along with plasma samples. It directly measures the excretion rate of the marker. While considered highly accurate, it is susceptible to errors from incomplete urine collection.[1][11]

  • Plasma Clearance: This method involves administering a bolus of iothalamate and measuring its rate of disappearance from the plasma over time. It avoids the challenges of timed urine collections, offering improved precision and convenience, making it attractive for longitudinal studies.[15]

Clinical Protocol: Iothalamate Clearance Test

This section details the step-by-step methodology for performing a GFR measurement using iothalamate. The protocol is designed to ensure accuracy, reproducibility, and patient safety.

Patient Preparation and Screening

Proper patient preparation is crucial for an accurate GFR measurement.

  • Informed Consent: Explain the entire procedure to the participant, including the injection, blood draws, and urine collections (if applicable). Obtain written informed consent.

  • Fasting: The patient should fast for at least 4 hours prior to the test (2 hours for diabetic patients) to ensure a stable metabolic state.[16]

  • Hydration: Instruct the patient to drink 10-20 ounces (approx. 300-600 mL) of water to ensure adequate urine flow for the urinary clearance method. This should be done about 30-60 minutes before the test begins.[15][16]

  • Medication Review: Review the patient's current medications. While most can be continued, this information is important for data interpretation.[17]

  • Exclusion Criteria:

    • Confirm the patient has not had a colonoscopy within the past 12 hours due to the risk of dehydration.[16]

    • Verify the patient does not have a known moderate or severe allergy to iodinated contrast agents. Mild allergies may not be a contraindication due to the minimal dose used, but this should be at the discretion of the supervising clinician.[16]

  • Baseline Measurements: Record the patient's height and weight without shoes. This is required for normalizing the final GFR result to body surface area (BSA).[16][18]

Materials and Reagents
  • Iothalamate meglumine injection (e.g., Conray®)

  • Sterile water for injection

  • Tuberculin syringes (1 mL) for dosing

  • Intravenous (IV) or subcutaneous (SQ) injection supplies

  • Blood collection tubes (e.g., sodium heparin, green top)[19]

  • Urine collection containers

  • Calibrated scale for weighing urine volume

  • Centrifuge

  • Pipettes and storage vials for plasma/urine aliquots

  • Bladder ultrasound scanner (for verifying complete bladder emptying in urinary clearance method)[16]

Experimental Workflow Overview

The following diagram outlines the general workflow for both plasma and urinary iothalamate clearance tests.

GFR_Workflow cluster_prep Phase 1: Preparation cluster_proc Phase 2: Procedure cluster_sample Phase 3: Sampling cluster_analysis Phase 4: Analysis & Calculation P0 Patient Screening & Consent P1 Fasting & Hydration P0->P1 P2 Record Height & Weight P1->P2 D0 Prepare Iothalamate Dose P2->D0 D1 Administer Iothalamate (IV Bolus or SQ Injection) D0->D1 S_Plasma Plasma Clearance: Serial Blood Draws (e.g., 5 min to 5-10 hr) D1->S_Plasma S_Urine Urinary Clearance: Timed Urine Collections & Bracketing Blood Draws D1->S_Urine A0 Process & Store Plasma/Urine Samples S_Plasma->A0 S_Urine->A0 A1 Quantify Iothalamate (e.g., LC-MS/MS) A0->A1 A2 Calculate Clearance (GFR) A1->A2 A3 Normalize GFR to BSA A2->A3

Caption: General workflow for GFR measurement using iothalamate clearance.

Dosing and Administration

The dose of iothalamate is typically small and adjusted for patient weight. Administration can be via subcutaneous (SQ) or intravenous (IV) injection. The SQ route is often preferred for its simplicity in short clearance protocols.[16][20]

Patient WeightIothalamate Meglumine 60% DoseDilutionTotal SQ Injection Volume
< 10 kg60 mg (0.1 mL)+ 0.1 mL sterile water0.2 mL
> 10 kg to ≤ 40 kg150 mg (0.25 mL)+ 0.25 mL sterile water0.5 mL
> 40 kg300 mg (0.5 mL)+ 0.5 mL sterile water1.0 mL
Table adapted from Mayo Clinic Laboratories protocols.[16]

Administration Procedure:

  • Prepare the dose in a tuberculin syringe for accuracy.

  • Select an injection site. For SQ, the lateral thigh or opposite arm from where blood will be drawn is suitable. For IV, place a catheter in an arm vein.[15][16]

  • Administer the iothalamate. For IV bolus, inject over 15 seconds and flush with saline.[15]

  • Crucially, record the exact time of injection to the nearest minute. This is the "time zero" for all subsequent sample collections.[16]

Protocol 1: Plasma Clearance Method (Multi-Sample)

This method is preferred for its high precision and avoidance of urine collection errors.[15]

  • IV Catheter: Place an IV catheter in the arm opposite the injection site for serial blood sampling.

  • Blood Sampling Schedule: Collect blood samples at precisely timed intervals following the iothalamate injection. The duration of sampling is critical; shorter intervals can significantly overestimate GFR, especially in patients with low renal function.[15] A comprehensive schedule is recommended for highest accuracy.

    • Example Schedule: 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection.[15]

    • For patients with suspected severe renal impairment (eGFR < 30 mL/min), extending sampling to 10 hours may be necessary for accurate characterization of the elimination phase.[15]

  • Sample Handling:

    • Collect 3-4 mL of blood into sodium heparin tubes at each time point.

    • Centrifuge blood at 3000 rpm for 10 minutes to separate plasma.[16]

    • Aliquot ~1 mL of plasma into a labeled plastic vial.

    • Label each vial clearly with patient ID, sample type ("Plasma"), and the exact time of the draw.

    • Store samples frozen until analysis.

Protocol 2: Urinary Clearance Method (Short Protocol)

This method directly measures renal excretion but requires meticulous urine collection.

  • Pre-injection (U0): Instruct the patient to completely empty their bladder. Record the time. A bladder scan can be used to ensure the bladder is empty (residual volume should be <10 mL or <10% of voided volume). Discard this urine.[16]

  • Administer Iothalamate: Inject the iothalamate dose (as described in 2.4) and record the time.

  • Equilibration Period: Allow a 30-60 minute equilibration period for the iothalamate to distribute.[9]

  • First Timed Urine Collection (U1):

    • At approximately 60 minutes post-injection, instruct the patient to empty their bladder completely.

    • Collect the entire voided volume.

    • Record the exact time of this void to the nearest minute. The duration of the collection period is from the injection time to this void time.

    • Record the total volume of urine (or weight, assuming 1 g = 1 mL).

    • Aliquot ~5 mL of urine into a labeled vial ("U1").

  • Bracketing Blood Draws (P1 & P2):

    • A blood sample should be drawn at the beginning and end of the urine collection period. For a simplified protocol, a mid-point blood draw can be used. A common approach is to take one sample (P-mid) at the mid-point of the total urine collection time.

    • For a more robust measurement, take a blood sample (P1) immediately after the pre-injection void and another (P2) immediately after the U1 collection.[9][16] The average plasma concentration is then used for calculation.

  • Sample Handling: Process blood and urine samples as described in section 2.5. Store frozen.

Analytical Methodology: Quantifying Iothalamate

Accurate quantification of iothalamate in plasma and urine is essential. LC-MS/MS is the modern method of choice due to its high sensitivity, specificity, and resistance to interferences that can affect other methods.[14][21]

Brief LC-MS/MS Protocol:

  • Sample Preparation: Iothalamate is isolated from plasma or urine, typically via protein precipitation with a solvent like acetonitrile. An internal standard (e.g., iohexol) is added prior to precipitation.[22][23]

  • Chromatography: The prepared sample is injected into an HPLC system, often with a C18 reverse-phase column, to separate iothalamate from other matrix components.[13]

  • Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition (e.g., m/z 614.8 → 487.0).[14]

  • Quantification: The concentration is determined by comparing the analyte's peak area ratio to the internal standard against a multi-point calibration curve.[22]

Calculations and Data Interpretation

GFR Calculation from Urinary Clearance

The standard clearance formula is used:

GFR (mL/min) = (Uioth x V) / Pioth

Where:

  • Uioth = Concentration of iothalamate in the urine (e.g., in mg/mL).[11]

  • V = Urine flow rate in mL/min (Total urine volume / duration of collection in minutes).[11]

  • Pioth = Concentration of iothalamate in plasma (in mg/mL). Use the average concentration from bracketing blood draws or the mid-point sample.[11]

GFR Calculation from Plasma Clearance

Plasma clearance is calculated from the area under the plasma concentration-time curve (AUC).

GFR (mL/min) = Dose / AUC

Where:

  • Dose = The total amount of iothalamate administered (in mg).[11]

  • AUC = The area under the plasma concentration-time curve from time zero to infinity, calculated using pharmacokinetic modeling software (typically using a two-compartment model).[11][24]

Normalization to Body Surface Area (BSA)

To allow for comparison between individuals of different sizes, the calculated GFR is normalized to a standard BSA of 1.73 m².

Normalized GFR (mL/min/1.73 m²) = GFRcalculated x (1.73 / BSApatient)

BSA can be calculated using formulas such as the DuBois formula: BSA (m²) = 0.007184 × Height(cm)0.725 × Weight(kg)0.425[10]

Clearance_Principle cluster_body Patient System Blood Systemic Circulation (Plasma) Iothalamate Dose Injected (Plasma Conc. = P_ioth) Kidney Kidneys (Glomeruli) Freely Filtered No Reabsorption/Secretion Blood:p_in->Kidney Renal Blood Flow Calculation Clearance Calculation GFR = (U_ioth * V) / P_ioth Blood->Calculation Plasma Sample Bladder Bladder Urine Excreted (Urine Conc. = U_ioth) (Flow Rate = V) Kidney->Bladder:u_out Filtration & Excretion Bladder->Calculation Urine Sample

Caption: Principle of renal clearance for GFR measurement.

Quality Control and Safety

Trustworthiness of the Protocol
  • Analytical Validation: The analytical method (e.g., LC-MS/MS) used to measure iothalamate must be fully validated according to regulatory guidelines, assessing for precision, accuracy, linearity, and recovery.[13]

  • Timing Accuracy: Strict adherence to the timing of injection and sample collection is paramount. Any deviations must be meticulously documented.

  • Complete Urine Collection: For the urinary clearance method, ensuring complete bladder emptying is the most significant source of potential error. Patient instruction and verification with a bladder scan can mitigate this.[1][16]

Safety Considerations
  • Non-Radioactive Iothalamate: The primary risk is a potential allergic reaction to the contrast agent, though this is rare with the low doses used for GFR measurement.[16]

  • Radiolabeled Iothalamate (¹²⁵I): If using the radiolabeled version, all personnel must follow institutional radiation safety protocols. The radiation exposure to the patient is very low, but precautions are still necessary, especially regarding the handling of patient samples and waste.[12][17][25] For 24 hours post-test, special handling of the patient's urine may be required (e.g., separate bagging of diapers).[25]

Conclusion

The iothalamate clearance test is an accurate, reliable, and well-established method for the determination of GFR. By serving as a suitable replacement for the cumbersome inulin clearance method, it provides an invaluable tool for nephrology research, clinical trial monitoring, and drug development. Adherence to a meticulous and validated protocol, from patient preparation through to analytical quantification and calculation, is essential to ensure the integrity and trustworthiness of the results. The plasma clearance method, in particular, offers a robust and convenient approach that minimizes common sources of error, making it highly suitable for modern clinical and research applications.

References

  • Open MedScience. (n.d.). Iodine-125 Iothalamate: Diagnostic Imaging and Renal Function.
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  • Molinaro, R. J., & Ritchie, J. C. (2010). Quantitation of iothalamate in urine and plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). Methods in Molecular Biology, 603, 307–315. [Link]

  • Al-Nahhas, A., et al. (n.d.). Comparison of Glomerular Filtration Rate Measurement Methods between Radionuclide in vivo Scintigraphic Gates' and Plasma Sampling. PMC. [Link]

  • Odlind, B., et al. (n.d.). The usefulness of 125I-sodium lothalamate as a GFR-indicator in single intravenous injection tests. PubMed. [Link]

  • Wikipedia. (n.d.). Glomerular filtration rate. [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Iothalamate in Urine and Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). [Link]

  • Oxford Academic. (2025). Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. [Link]

  • Pai, A. B., et al. (n.d.). Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR. PMC. [Link]

  • Messa, P., et al. (2015). 125I-Iothalamate and Creatinine Clearances in Patients with Chronic Renal Disease. [Link]

  • Shah, I., et al. (2016). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. [Link]

  • Gentian Diagnostics. (2021). A brief history on the estimation of Glomerular Filtration Rate. [Link]

  • Journal of Nuclear Medicine Technology. (2013). Assessment of Glomerular Filtration Rate Measurement with Plasma Sampling: A Technical Review. [Link]

  • AAP Publications. (1969). a simple, reliable method of measuring glomerular filtration rate using single, low dose sodium iothalamate i 131. [Link]

  • PubMed. (2010). Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate. [Link]

  • Mayo Clinic. (2010). Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate. [Link]

  • Mayo Clinic Laboratories. (n.d.). NSRC / Iothalamate Glomerular Filtration Rate: Detailed Collection Instructions. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: STRC. [Link]

  • infoKID. (2024). Radioactive tracer to measure GFR. [Link]

  • University of Texas Southwestern Medical Center. (n.d.). 125Iodine-iothalamate clearance in children. A simple method to measure glomerular filtration. [Link]

  • PubMed. (2002). Contrast media as markers of GFR. [Link]

  • NIH National Center for Biotechnology Information. (2024). Creatinine Clearance - StatPearls. [Link]

  • Cleveland Clinic. (2023). Creatinine Clearance Test: Purpose, Levels & Results. [Link]

  • PMC. (n.d.). How to measure renal function in clinical practice. [Link]

  • The Canadian Society of Nephrology. (2011). MD Consult - Chapter 1: Clinical Practice Guidelines for Initiation of Dialysis. [Link]

  • PMC. (2021). Safe use of radiopharmaceuticals in patients with chronic kidney disease: a systematic review. [Link]

  • Royal Marsden Patient Information Library. (n.d.). Having a glomerular filtration rate (GFR) test. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: CRCL. [Link]

  • PLOS One. (2015). Potential Biomarkers for Radiation-Induced Renal Toxicity following 177Lu-Octreotate Administration in Mice. [Link]

  • LANUV NRW. (n.d.). Non Target – News. [Link]

  • PMC. (n.d.). Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. [Link]

  • ChemRxiv. (n.d.). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. [Link]

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Method

Using 5-amino-2,4,6-triiodo-N-methylisophthalamic acid as a radiocontrast agent in preclinical imaging

A Note on the Selected Compound: The compound "5-amino-2,4,6-triiodo-N-methylisophthalamic acid" specified in the topic is a structural isomer of the well-established and widely used radiocontrast agent, Iothalamic Acid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Selected Compound: The compound "5-amino-2,4,6-triiodo-N-methylisophthalamic acid" specified in the topic is a structural isomer of the well-established and widely used radiocontrast agent, Iothalamic Acid (also known as iotalamic acid). Due to the extensive availability of validated data and protocols for iothalamic acid and its salts (iothalamate), this guide is based on this compound as a representative and functionally equivalent agent for preclinical imaging applications. This approach ensures scientific accuracy and practical utility for researchers.

Application Note & Protocol: Iothalamic Acid as a Radiocontrast Agent for Preclinical Imaging

Audience: Researchers, scientists, and drug development professionals engaged in preclinical small animal imaging.

Introduction: The Role of Iodinated Contrast in Preclinical Research

Preclinical imaging is a cornerstone of modern biomedical research, enabling non-invasive, longitudinal studies of disease progression and therapeutic response in small animal models.[1] Among the various imaging modalities, X-ray computed tomography (CT) offers exceptional spatial resolution for anatomical and morphological assessment. However, its utility for visualizing soft tissues and vasculature is limited by poor intrinsic contrast.[2]

Iodinated contrast agents, such as iothalamic acid, are indispensable tools that overcome this limitation.[3] Iothalamic acid is a water-soluble, tri-iodinated benzoic acid derivative that significantly enhances the attenuation of X-rays in tissues where it distributes.[4] This property allows for detailed visualization of the vascular system (angiography), assessment of organ perfusion, and characterization of lesions in various preclinical models.[3][5]

This document provides a comprehensive guide to the use of iothalamic acid and its salts (e.g., sodium or meglumine iothalamate, commercially available as Conray®) for preclinical CT imaging, with a focus on vascular applications.[6]

Mechanism of Action and Scientific Rationale

The diagnostic efficacy of iothalamic acid is derived from the fundamental principle of X-ray attenuation. The three iodine atoms covalently bound to its benzene ring have a high atomic number, making them efficient absorbers of X-ray photons.[4] When an iothalamate solution is injected intravenously, it mixes with the blood and travels throughout the circulatory system. During a CT scan, the iodine-rich blood absorbs X-rays to a much greater degree than the surrounding soft tissues, creating a bright signal that delineates the blood vessels and highly perfused organs.[7]

Mechanism of X-ray Attenuation

XRay X-ray Source Tissue Soft Tissue (Low Attenuation) XRay->Tissue Few photons absorbed Vessel Blood Vessel with Iothalamic Acid XRay->Vessel Many photons absorbed Detector CT Detector Tissue->Detector High Signal Vessel->Detector Low Signal (Creates Contrast)

Caption: X-ray attenuation by iothalamic acid in a blood vessel.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetic profile of iothalamic acid is critical for designing effective imaging protocols. Following intravascular injection, iothalamate distributes rapidly from the plasma into the extracellular fluid compartment.[8][9]

  • Distribution: It exhibits a biphasic elimination pattern, characterized by a rapid initial distribution phase followed by a slower excretion phase.[8]

  • Metabolism: Iothalamic acid is not metabolized and is excreted unchanged.[5]

  • Excretion: The primary route of elimination is through the kidneys via glomerular filtration.[5] This property makes it an excellent agent for excretory urography and for measuring glomerular filtration rate (GFR) in renal function studies.[10][11][12] In cases of severe renal impairment, excretion through the liver and small intestine increases.[5]

Pharmacokinetic parameters can vary between species. For instance, the plasma elimination half-life in rabbits has been reported to be approximately 45 minutes.[13] It is crucial to consider these kinetics when timing the CT acquisition post-injection to capture the desired vascular or parenchymal enhancement phase.

ParameterDescriptionTypical Value (Species Dependent)Reference
Distribution Volume Apparent volume into which the agent distributes.20-26% of body weight (Rabbit)[13]
Elimination Half-life Time for plasma concentration to reduce by 50%.~45 minutes (Rabbit)[13]
Route of Excretion Primary pathway for removal from the body.Glomerular Filtration (Renal)[5]

Preclinical Applications

Iothalamic acid is a versatile contrast agent suitable for a range of preclinical imaging applications:

  • Micro-Angiography: High-resolution visualization of the vasculature, including major arteries and veins. This is invaluable for studies in oncology (tumor vascularity), cardiovascular disease (atherosclerosis, aneurysms), and developmental biology.[14][15]

  • Organ Perfusion: Assessing blood flow to organs such as the kidneys, liver, and pancreas.[5]

  • Renal Function Studies: Measuring GFR by tracking the clearance of iothalamate from the blood plasma.[10][16]

  • Tumor Detection and Characterization: Enhancing the visibility of hypervascular tumors and evaluating lesions in various organs.[5]

Detailed Experimental Protocols

The following protocols provide a framework for using iothalamate in preclinical micro-CT studies. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and follow established guidelines.[1]

Protocol 1: General Micro-CT Angiography in a Mouse Model

This protocol is designed for obtaining high-contrast images of the murine vascular system.

A. Materials and Reagents:

  • Iothalamate meglumine 60% or similar formulation (e.g., Conray®).

  • Sterile 0.9% saline.

  • Anesthetizing agent (e.g., isoflurane, ketamine/xylazine).

  • 30G needles and 1 mL syringes.

  • Catheter (optional, for tail vein access).

  • Heating pad or lamp to maintain animal body temperature.

B. Contrast Agent Preparation:

  • Warm the iothalamate solution to 37°C to reduce its viscosity, which facilitates a smooth injection.[6]

  • Dilute the stock solution with sterile saline if a lower iodine concentration is desired. For angiography, higher concentrations are often used. A common dose is 100-200 µL of a 60% solution for a 25-30g mouse.

C. Animal Preparation and Injection:

  • Anesthetize the mouse using a validated institutional protocol. Monitor vital signs throughout the procedure.

  • Place the animal on the scanner bed, often in a prone position. Secure the animal to prevent motion artifacts.

  • Maintain the animal's body temperature using a heating pad.

  • For intravenous (IV) injection, gently warm the tail with a heat lamp to dilate the lateral tail veins.

  • Administer the prepared iothalamate solution via a bolus injection into a lateral tail vein. The injection should be smooth and steady, typically over 10-20 seconds.

D. Micro-CT Imaging:

  • Timing is critical. For arterial phase imaging, initiate the scan immediately upon completion of the injection. For venous or equilibrium phases, a delay of 30-90 seconds may be optimal.

  • Scanner Settings: These will vary by machine, but typical parameters for a mouse angiography scan are:

    • Voltage: 50-80 kVp

    • Current: 400-600 µA

    • Voxel Size: Aim for high resolution, e.g., 30-50 µm.[17]

    • Scan Time: Keep as short as possible to minimize motion and correspond to the vascular phase of interest.

Preclinical Imaging Workflow

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Processing Phase AgentPrep 1. Prepare & Warm Iothalamate Solution AnimalPrep 2. Anesthetize & Position Animal on Scanner Bed AgentPrep->AnimalPrep Injection 3. Intravenous Injection of Contrast Agent AnimalPrep->Injection Scanning 4. Initiate Micro-CT Scan (Timed Acquisition) Injection->Scanning Recon 5. Image Reconstruction Scanning->Recon Analysis 6. 3D Visualization & Quantitative Analysis Recon->Analysis

Caption: Standard workflow for preclinical contrast-enhanced micro-CT.

Data Analysis and Interpretation

Post-acquisition, the raw projection data is reconstructed into a 3D volume. This dataset can be visualized using various software packages (e.g., Amira, VGStudio MAX, Imaris). Quantitative analysis may include:

  • Measuring vessel diameter and tortuosity.

  • Quantifying vascular density within a region of interest (e.g., a tumor).

  • Calculating organ uptake of the contrast agent, represented in Hounsfield Units (HU).

Safety and Troubleshooting

  • Toxicity: Iothalamic acid is a high-osmolarity contrast medium. Rapid injection of a large volume can cause fluid shifts and potential cardiovascular stress, although this is less of a concern with the small volumes used in mice. Newer, low-osmolarity agents exist, but iothalamate has a long history of safe use.[18]

  • Renal Effects: In animals with pre-existing renal impairment, iodinated contrast can pose a risk of nephrotoxicity. Ensure animals are well-hydrated.

  • Injection Failure: Extravasation (leakage) of the contrast agent into the tissue surrounding the vein is a common issue. This will appear as a bright, localized "blob" on the scan and will obscure nearby anatomy. Careful and confirmed vein cannulation is key.

  • Motion Artifacts: Animal breathing can cause significant artifacts. Using respiratory gating during the scan can mitigate this issue.

References

  • Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Iothalamic acid API Manufacturers & Suppliers - Pharmaoffer.com. (n.d.). Pharmaoffer. [Link]

  • Anderson, D. R., et al. (2010). Novel Genetic Approach for In Vivo Vascular Imaging in Mice. Circulation: Cardiovascular Imaging, 3(3), 304–312. [Link]

  • Gardeur, D., et al. (1980). Pharmacokinetics of contrast media: experimental results in dog and man with CT implications. Journal of Computer Assisted Tomography, 4(2), 178-185. [Link]

  • Stephenson, R. S., et al. (2013). Application of Micro-Computed Tomography with Iodine Staining to Cardiac Imaging, Segmentation and Computational Model Development. PLoS ONE, 8(9), e73998. [Link]

  • Huang, C., et al. (2021). Shedding light on vascular imaging: the revolutionary role of nanotechnology. Journal of Nanobiotechnology, 19(1), 309. [Link]

  • IAEA. (2020). Guidance for preclinical studies with radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • Sutton, D. (1962). New Cardiovascular Contrast Media: Sodium Iothalamate (AngioConray) and Methylglucamine Iothalamate (Conray). British Journal of Radiology, 35(412), 282-290. [Link]

  • medtigo. (n.d.). iothalamic acid | Dosing & Uses. [Link]

  • ClinicalTrials.gov. (2017). Measurement of Renal Functional Reserve With Urinary Clearance of Cold Iothalamate Before and After an Oral Protein Load. [Link]

  • Colpo, M. E., et al. (2023). An Online Repository for Pre-Clinical Imaging Protocols (PIPs). Tomography, 9(2), 705-714. [Link]

  • Sigler, M., et al. (1987). Pharmacokinetics of iothalamate in endstage renal disease. Kidney International, 32(5), 712-717. [Link]

  • Messa, P., et al. (1991). 125I-Iothalamate and Creatinine Clearances in Patients with Chronic Renal Disease. Nephron, 59(4), 604-608. [Link]

  • DrugBank Online. (n.d.). Iothalamic acid (USP). [Link]

  • Cohen, M. L., et al. (1976). Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man. Journal of Clinical Pharmacology, 16(2-3), 142-148. [Link]

  • Abuhashem, S., et al. (2012). High-resolution vascular tissue characterization in mice using 55 MHz ultrasound hybrid imaging. Journal of Biomedical Optics, 17(11), 116019. [Link]

  • Mayo Clinic Laboratories. (2024). Standard Renal Clearance, Plasma and Random Urine. [Link]

  • Fabre, J., et al. (1987). [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: ioxitalamic acid, ioxaglic acid and iohexol in the rabbit]. Therapie, 42(4), 385-389. [Link]

  • Patsnap Synapse. (2024). What is Iothalamate Sodium used for?. [Link]

  • von Morze, C., et al. (2023). Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13 C-Pyruvate MRI. Metabolites, 13(4), 498. [Link]

  • Rao, A. K., et al. (1984). Inhibition of platelet function by contrast media: iopamidol and ioxaglate versus iothalamate. Work in progress. Radiology, 152(3), 797-800. [Link]

  • Hingot, V., et al. (2019). In vivo whole brain microvascular imaging in mice using transcranial 3D Ultrasound Localization Microscopy. bioRxiv. [Link]

  • Caldeira, L. F., et al. (2017). Preclinical molecular imaging: development of instrumentation for translational research with small laboratory animals. Einstein (Sao Paulo), 15(2), 233-241. [Link]

  • Fivush, B. A., et al. (1996). 125Iodine-iothalamate clearance in children. A simple method to measure glomerular filtration. Pediatric Nephrology, 10(1), 25-28. [Link]

  • Mouton, J. W. (2002). Animal model pharmacokinetics and pharmacodynamics: A critical review. International Journal of Antimicrobial Agents, 19(4), 335-343. [Link]

  • Daugirdas, J. T., et al. (2009). Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR. Clinical Journal of the American Society of Nephrology, 4(9), 1467-1472. [Link]

  • Schmidt, F., et al. (2023). Vascular Ultrasound for In Vivo Assessment of Arterial Pathologies in a Murine Model of Atherosclerosis and Aortic Aneurysm. International Journal of Molecular Sciences, 24(20), 15309. [Link]

  • Ros, S., et al. (2021). Metabolic imaging with hyperpolarized [1-13C] pyruvate in patient-derived preclinical mouse models of breast cancer. STAR Protocols, 2(2), 100551. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-amino-2,4,6-triiodo-N-methylisophthalamic Acid

Welcome to the Analytical Chromatography Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS 2280-89-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS 2280-89-9), a highly functionalized iodinated intermediate frequently used in the synthesis of contrast media such as iothalamic acid[1].

Due to its complex amphoteric nature and heavy iodination, this molecule is notorious for exhibiting severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

Before adjusting mobile phase chemistry, it is critical to determine whether the tailing is caused by a physical system defect (e.g., column void, blocked frit) or chemical secondary interactions[2].

G Start Peak Tailing Detected (As > 1.5) CheckNeutral Inject Neutral Reference (e.g., Uracil/Toluene) Start->CheckNeutral Physical Physical Issue (Void, Blocked Frit) CheckNeutral->Physical Neutral Peak Tails Chemical Chemical Issue (Secondary Interactions) CheckNeutral->Chemical Neutral Peak Symmetrical FixPhysical Replace Column/Tubing Physical->FixPhysical AdjustPH Adjust Mobile Phase pH (pH 2.0 - 2.5) Chemical->AdjustPH CheckMetal Use End-Capped, Type B Silica Column AdjustPH->CheckMetal Still Tailing Resolved Symmetrical Peak (As 1.0 - 1.2) AdjustPH->Resolved Success AddBuffer Increase Buffer Conc. (>20 mM) CheckMetal->AddBuffer Still Tailing CheckMetal->Resolved Success AddBuffer->Resolved

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 5-amino-2,4,6-triiodo-N-methylisophthalamic acid exhibit severe peak tailing on standard C18 columns?

A: The tailing is primarily a chemical issue driven by secondary interactions . This molecule possesses both a carboxylic acid group and an aromatic amine group[3][4]. In standard silica-based columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[5]. At a mid-range pH (pH 4–7), these silanols are deprotonated (Si-O⁻) and act as strong cation exchangers, interacting aggressively with the protonated amine group of the analyte[6][7]. Additionally, the three highly polarizable iodine atoms create unique hydrophobic retention mechanisms that can disrupt ideal Gaussian peak shapes if the stationary phase is not uniformly deactivated.

Q2: How does mobile phase pH influence the peak symmetry of this compound?

A: Mobile phase pH is the most critical parameter because it dictates the ionization state of both the analyte and the stationary phase. Free silanols typically have a pKa around 4.0–4.5[5]. If you operate near the analyte's pKa (carboxylic acid pKa ~2.5), uneven ionization leads to asymmetrical, broadened peaks[6]. By lowering the mobile phase pH to 2.0–2.5 (e.g., using phosphoric acid or trifluoroacetic acid), you achieve two things:

  • You fully protonate the residual silanol groups, neutralizing their negative charge and eliminating cation-exchange interactions[7][8].

  • You suppress the ionization of the analyte's carboxylic acid, forcing it into a single, predictable hydrophobic state.

Q3: What column chemistry is best suited for analyzing this iodinated derivative?

A: To mitigate secondary interactions, you must use a column packed with high-purity, Type B silica . Older Type A silicas contain trace metal contaminants (like iron and aluminum) that increase silanol acidity and act as chelation sites for the analyte's carboxylic and amino groups[5][7]. Furthermore, the column must be fully end-capped or feature polar-embedded groups to sterically shield any remaining silanols[6][8]. Columns such as the Phenomenex Synergi Hydro-RP have been successfully validated for structurally similar iothalamate assays[9].

Q4: Can buffer concentration and ion-pairing reagents resolve the tailing?

A: Yes. If low pH alone is insufficient, increasing the buffer concentration (e.g., from 10 mM to 50 mM sodium phosphate) helps mask residual silanol activity by saturating the active sites with buffer cations[7][9]. Alternatively, for complex matrices, paired-ion reversed-phase HPLC using reagents like dodecyl triethylammonium phosphate can be employed. This reagent pairs with the ionized groups of the analyte, creating a neutral, highly hydrophobic complex that partitions cleanly without secondary silanol interactions[10].

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the causal relationship between mobile phase conditions, column chemistry, and the resulting Peak Asymmetry Factor ( As​ ). An ideal As​ is between 1.0 and 1.2[8].

Mobile Phase ConditionColumn ChemistryAnalyte Ionization StateStationary Phase Silanol StatePeak Asymmetry ( As​ )
pH 7.0 , 10 mM BufferType A, Non-endcappedCarboxylate (-), Amine (Neutral)Fully Ionized (Si-O⁻)> 2.5 (Severe Tailing)
pH 4.5 , 10 mM BufferType B, EndcappedCarboxylate (-), Amine (+)Partially Ionized1.8 - 2.2 (Moderate Tailing)
pH 2.5 , 10 mM BufferType B, EndcappedCarboxylic Acid (Neutral), Amine (+)Neutral (Si-OH)1.3 - 1.5 (Slight Tailing)
pH 2.5 , 50 mM BufferType B, Polar-EmbeddedCarboxylic Acid (Neutral), Amine (+)Neutral (Si-OH)1.0 - 1.1 (Symmetrical)

Step-by-Step Troubleshooting Protocol

This self-validating protocol is adapted from validated methods for iothalamic acid derivatives to ensure robust, reproducible chromatography[9].

Step 1: System Benchmarking (The "Neutral Peak" Test)
  • Prepare a 10 µg/mL solution of a neutral, non-ionizable reference standard (e.g., Toluene or Uracil) in the mobile phase.

  • Inject the standard under your current method conditions.

  • Evaluation: If the neutral peak tails ( As​ > 1.5), the issue is physical (e.g., a void at the head of the column or excessive extra-column dead volume)[2][6]. Replace the column or minimize PEEK tubing length. If the neutral peak is symmetrical, proceed to Step 2.

Step 2: Mobile Phase & Buffer Optimization
  • Prepare a 50 mM Sodium Phosphate buffer . High buffer concentration is crucial for masking residual silanols[7][9].

  • Adjust the buffer pH strictly to 2.5 using concentrated phosphoric acid. Causality: This ensures complete protonation of both the analyte's carboxylic acid and the silica's silanol groups.

  • Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Prepare the mobile phase: Methanol / 50 mM Sodium Phosphate Buffer pH 2.5 (10:90 v/v)[9].

Step 3: Column Selection and Equilibration
  • Install a high-purity, end-capped Type B silica column (e.g., Synergi-Hydro RP, 250 × 4.6 mm, 4 µm)[9].

  • Flush the column with the optimized mobile phase at 1.2 mL/min for at least 20 column volumes to ensure the stationary phase is fully equilibrated with the high-concentration buffer.

Step 4: Sample Preparation & Injection
  • Dissolve 5-amino-2,4,6-triiodo-N-methylisophthalamic acid in the initial mobile phase. Warning: Injecting samples dissolved in 100% strong organic solvent (like pure methanol) will cause peak fronting or tailing due to solvent mismatch.

  • Set the UV detector to 254 nm [9].

  • Inject the sample and calculate the USP Tailing Factor or Asymmetry Factor ( As​ ) at 10% peak height[6][8].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Shah, I., et al. (2016). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. PMC / National Institutes of Health. Available at:[Link]

  • PubChem / National Institutes of Health. 3-Amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid (CID 75291). Available at:[Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at:[Link]

  • Prueksaritanont, T., et al. Paired ion reversed-phase HPLC assay for the determination of iothalamic acid and para aminohippuric acid in urine. PubMed. Available at:[Link]

  • Chromatography Online (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • Axion Labs (2022). HPLC Peak Tailing. Available at:[Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Available at:[Link]

Sources

Optimization

Improving LC-MS/MS sensitivity and limit of detection for iothalamic acid

Title: Iothalamic Acid LC-MS/MS Analysis: Technical Support & Troubleshooting Center Welcome to the Application Support Center This guide provides advanced troubleshooting, validated protocols, and mechanistic insights f...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Iothalamic Acid LC-MS/MS Analysis: Technical Support & Troubleshooting Center

Welcome to the Application Support Center This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for quantifying iothalamic acid (iothalamate) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Iothalamate is a critical exogenous marker for measuring measured Glomerular Filtration Rate (mGFR), and optimizing its detection requires overcoming analytical challenges related to its high polarity and the complex biological matrices (plasma and urine) it is measured in[1].

Expert Troubleshooting & FAQs

Q1: My iothalamic acid peaks are eluting in the void volume or showing severe tailing. How do I improve chromatographic retention? The Causality: Iothalamic acid is a highly polar, iodinated compound. Standard high-density C18 columns fail to retain it effectively because the analyte prefers the aqueous mobile phase over the hydrophobic stationary phase, leading to void volume elution and poor peak shape. The Solution: Switch to a low-ligand density reversed-phase column or a polar-embedded C18 column[2]. These stationary phases allow the aqueous mobile phase to fully penetrate the bonded phase, preventing pore dewetting and providing secondary polar interactions that retain iothalamate. A gradient starting at highly aqueous conditions (e.g., 95% water with 0.1% formic acid) is essential.

Q2: I am experiencing significant ion suppression, especially in urine samples, which is destroying my Limit of Detection (LOD). How can I mitigate this? The Causality: Urine contains high concentrations of endogenous salts, urea, and creatinine, which compete with iothalamic acid for charge droplets during Electrospray Ionization (ESI). This competition suppresses the ionization of your target analyte. The Solution: Implement a "Protein Precipitation (PPT) combined with High-Dilution" strategy. While PPT with acetonitrile removes proteins from plasma, the critical step for both plasma and urine is the subsequent dilution of the supernatant in water (e.g., 1:10 dilution)[1]. Dilution physically reduces the concentration of interfering matrix components entering the ESI source, restoring ionization efficiency. Always use a stable-isotope labeled internal standard (e.g., 13C- or d3-iothalamate) to mathematically correct for residual matrix effects[2].

Q3: What are the optimal MS/MS parameters to achieve the highest sensitivity for iothalamic acid? The Causality: Iothalamic acid (MW 613.9 Da) contains three iodine atoms, making it highly electronegative, but it also readily accepts a proton in acidic mobile phases to form a robust positive ion. The Solution: Operate in positive ESI mode (ESI+) to generate the [M+H]+ precursor ion at m/z 614.8[1]. The most abundant and stable product ion is typically m/z 487.0, which corresponds to the loss of an iodine atom or specific side-chain cleavages[1]. Monitoring the 614.8 → 487.0 transition as the quantifier, and 614.8 → 456.0 as the qualifier, provides the best signal-to-noise ratio[1].

Q4: How do I ensure my protocol is self-validating across different batches? The Causality: Instrument drift, matrix buildup, and column aging can cause day-to-day variability in LOD and LOQ. The Solution: Embed System Suitability Tests (SST) into your batch run. Inject a neat standard at the LOQ (e.g., 18.75 ng/mL) before and after your batch[3]. The batch is only valid if the LOQ peak area maintains a signal-to-noise (S/N) ratio > 10, the retention time drifts less than 2%, and the calculated concentration of internal Quality Control (QC) samples falls within ±15% of their nominal values.

Validated Step-by-Step Experimental Protocol

This workflow is optimized for clinical research laboratories measuring mGFR from plasma and urine[3].

Phase 1: Reagent & Standard Preparation

  • Primary Stock: Prepare a 1 mg/mL stock solution of iothalamic acid in 50:50 Methanol:Water. Store at -20°C.

  • Internal Standard (IS): Prepare a 500 ng/mL working IS solution of 13C3-iothalamic acid in 100% Acetonitrile. Note: This solution will act as both the IS delivery vehicle and the precipitation crash solvent[3].

  • Calibration Curve: Spike blank plasma/urine to create a calibration range from 18.75 ng/mL to 5000 ng/mL[3].

Phase 2: Sample Extraction (Self-Validating PPT)

  • Aliquot 50 µL of plasma, urine, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS-spiked Acetonitrile (100%) to initiate protein precipitation[1].

  • Vortex vigorously for 60 seconds to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Critical Dilution Step: Transfer 50 µL of the clear supernatant into an autosampler vial and add 450 µL of HPLC-grade water (1:10 dilution)[1]. Causality: This matches the initial mobile phase conditions to prevent solvent-effect peak distortion and dilutes matrix salts.

Phase 3: LC-MS/MS Acquisition

  • Column: Low-ligand density C18 or Polar-embedded C18 (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid[1].

  • Gradient: 0.0-1.0 min (5% B), 1.0-3.0 min (ramp to 95% B), 3.0-4.0 min (hold 95% B), 4.0-4.1 min (drop to 5% B), 4.1-6.5 min (re-equilibrate)[2].

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Quantitative Data Presentation

Table 1: Optimized MRM Transitions for Iothalamic Acid (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Iothalamic Acid614.8487.025Quantifier[1]
Iothalamic Acid614.8456.030Qualifier 1[1]
Iothalamic Acid614.8361.140Qualifier 2[1]
13C3-Iothalamate (IS)617.8490.025Internal Standard

Table 2: Method Validation & Performance Metrics

ParameterPlasma MatrixUrine MatrixCausality / Note
Limit of Detection (LOD) ~5.0 ng/mL~5.0 ng/mLAchieved via 1:10 aqueous dilution reducing baseline noise.
Limit of Quantitation (LOQ) 18.75 ng/mL[3]18.75 ng/mL[3]S/N > 10, CV < 20%.
Linear Dynamic Range 18.75 - 5000 ng/mL18.75 - 5000 ng/mLCovers physiological GFR clearance curves.
Extraction Recovery 93.6% - 104.1%[3]93.6% - 104.1%[3]High recovery due to aggressive ACN precipitation.
Inter-assay Imprecision < 9% CV[3]< 9% CV[3]Validates method robustness across multiple days.

Workflows & Logical Diagrams

Workflow Start Biological Sample (Plasma / Urine) Spike Add SIL-Internal Standard (13C3-Iothalamate) Start->Spike PPT Protein Precipitation (100% Acetonitrile) Spike->PPT Disrupts binding Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Dilute Supernatant Dilution (1:10 in H2O) Centrifuge->Dilute Extracts analyte LC Chromatographic Separation (Polar-embedded C18) Dilute->LC Reduces matrix effect MS ESI+ MS/MS Detection (MRM: 614.8 -> 487.0) LC->MS Retains polar analyte Data Data Analysis & mGFR Calculation MS->Data

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow for iothalamic acid.

Troubleshooting Issue Issue: Poor Sensitivity / LOD Check1 Check 1: Chromatography Issue->Check1 Check2 Check 2: Matrix Effects Issue->Check2 Action1 Eluting in Void? Switch to Polar C18 Check1->Action1 Action2 Ion Suppression? Increase Dilution Factor Check2->Action2 Success Optimal LOD (< 20 ng/mL) Action1->Success Action3 Still Suppressed? Implement SPE Cleanup Action2->Action3 If fails Action2->Success If resolved Action3->Success

Caption: Logical troubleshooting decision tree for resolving poor sensitivity and matrix effects.

References

  • Mohamed, A., Walland, P., & Stevens, J. (2024). A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment.
  • Seegmiller, J. C., et al. (2010).
  • Rhea, J. M., Ritchie, J. C., & Molinaro, R. J. (2013).

Sources

Troubleshooting

Technical Support Center: Iothalamate Chromatography Optimization

Welcome to the Advanced Technical Support Center for Iothalamate Chromatography. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Iothalamate Chromatography. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals optimize mobile phase gradients, resolve complex chromatographic anomalies, and ensure robust quantification of iothalamate for Glomerular Filtration Rate (GFR) assessments.

This guide bridges the gap between theoretical chemistry and benchtop execution, ensuring your analytical workflows are self-validating, highly reproducible, and scientifically grounded.

The Mechanistic Foundations of Iothalamate Chromatography

To troubleshoot iothalamate, we must first understand its physicochemical behavior. Iothalamic acid is a highly polar, iodine-rich, ionizable compound with a pKa of approximately 3.5[1].

The Causality of Chromatographic Behavior: At a physiological pH, iothalamate is fully deprotonated (negatively charged). If you attempt to retain it on a standard reversed-phase C18 column using a neutral mobile phase, the charged molecule will elute in the void volume and interact unpredictably with residual silanol groups on the silica backbone. This causes severe peak tailing and poor reproducibility.

To force iothalamate into its neutral, hydrophobic state and ensure sharp, Gaussian peak shapes, the mobile phase pH must be strictly maintained at least one full pH unit below its pKa (ideal pH ~2.2 to 2.7). This is achieved through acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) for UV detection or 0.1% Formic Acid for LC-MS/MS applications[2][3].

Quantitative Method Comparison

The choice between traditional HPLC-UV and modern LC-MS/MS dictates your gradient design. Below is a structural comparison of validated methodologies summarizing the quantitative parameters[2][3][4][5].

ParameterTraditional HPLC-UV MethodAdvanced LC-MS/MS Method
Detection Mode Ultraviolet (UV) at 254 nmMRM (m/z 614.8 → 456.0)
Column Chemistry High-density C18 (e.g., 250 x 4.6 mm, 4 µm)Low-ligand density C18 (e.g., 33 x 4.6 mm, 3 µm)
Mobile Phase A (Aqueous) 50 mM Sodium Phosphate (pH ~3.0) or 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B (Organic) MethanolMethanol + 0.1% Formic Acid
Elution Profile Isocratic (90:10 A:B)Gradient (3% B to 95% B)
Total Run Time 15.0 – 20.0 minutes6.25 – 6.5 minutes
Lower Limit of Quantitation ~0.5 µg/mL~0.5 ng/mL
Primary Analytical Challenge Endogenous interferences (co-elution)Matrix effects (ion suppression)

Standardized Experimental Protocol: LC-MS/MS Gradient Workflow

This self-validating protocol utilizes a steep organic gradient to achieve high-throughput separation while preventing matrix build-up on the column[2].

System Suitability Check: Before analyzing clinical matrices, inject a 1 µg/mL iothalamate standard. The retention time must stabilize within ±0.05 minutes across three injections, and the peak tailing factor ( Tf​ ) must be ≤ 1.5.

Step 1: Sample Preparation (Protein Precipitation)

Mechanistic Note: Because iothalamate is highly polar (logP ~ -2.3), it does not partition well in liquid-liquid extraction. Protein precipitation (PPT) is the most efficient method to isolate the analyte.

  • Aliquot 50 µL of human plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing your internal standard (e.g., d3-iothalamate or iohexol).

  • Vortex vigorously for 30 seconds to disrupt protein hydration shells.

  • Centrifuge at 1200 x g for 10 minutes at 4°C.

  • Transfer 10 µL of the supernatant to an autosampler vial and dilute with 490 µL of LC-grade water to match the initial mobile phase conditions.

Step 2: Chromatographic Gradient Execution
  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeOH + 0.1% FA)Phase Objective
0.0097%3%Analyte focusing and retention
0.7597%3%Isocratic hold to elute void salts
2.755%95%Linear ramp for analyte elution
3.255%95%High-organic column wash
3.7597%3%Return to initial conditions
6.2597%3%Critical: Re-equilibration

Troubleshooting Guides & FAQs

Q: Why is my iothalamate peak tailing severely on a standard C18 column? A: Severe tailing is almost always a pH issue. Iothalamate has a pKa of ~3.5. If your mobile phase pH is above 3.0, the molecule exists in a partially ionized state, leading to secondary interactions with unendcapped silanols on the silica stationary phase. Actionable Fix: Verify your mobile phase pH. Ensure you are using at least 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.2). If tailing persists, switch to a column specifically designed for polar, acidic compounds (e.g., polar-embedded or low-ligand density C18)[5].

Q: I am observing a drifting retention time for iothalamate across a 100-sample batch. How do I stabilize it? A: Retention time drift in gradient elution for highly polar compounds is typically caused by inadequate column re-equilibration. Because iothalamate elutes very early (often requiring 97% aqueous starting conditions), the stationary phase must be fully re-hydrated between runs. Actionable Fix: Extend your re-equilibration time at the end of the gradient. Ensure at least 5 to 10 column volumes of Mobile Phase A pass through the system before the next injection. Additionally, check for slow evaporation of the organic modifier in your premixed Mobile Phase A bottle.

Q: There is a co-eluting peak interfering with iothalamate in my UV chromatogram at 254 nm. What are my options? A: Endogenous biological compounds (such as uric acid or certain uremic toxins) strongly absorb at 254 nm and often co-elute with polar markers like iothalamate[6]. Actionable Fix:

  • Gradient adjustment: Flatten the gradient slope between 5% and 20% organic to increase resolution.

  • Solvent switch: Change the organic modifier from Methanol to Acetonitrile to alter the selectivity ( α ) of the separation.

  • Technology upgrade: If interferences persist, transition to LC-MS/MS. Monitoring the specific MRM transition of m/z 614.8 → 456.0 completely bypasses UV-absorbing interferences[2].

Q: I am seeing significant signal loss (ion suppression) in my LC-MS/MS method for urine samples compared to plasma. Why? A: Urine contains high concentrations of endogenous salts and polar metabolites that elute early in the chromatogram, exactly where iothalamate elutes. These compounds compete for charge in the electrospray ionization (ESI) source. Actionable Fix: Increase the dilution factor of your urine samples (e.g., 1:100 instead of 1:50) prior to injection. Alternatively, introduce a brief divert-valve step to send the first 0.5 minutes of the LC flow (containing the void salts) to waste before switching flow to the mass spectrometer.

Workflow Visualization

IothalamateWorkflow Start Sample Matrix (Plasma / Urine) Prep Protein Precipitation (Acetonitrile / Methanol) Start->Prep Centrifuge Centrifugation & Dilution (1200 x g) Prep->Centrifuge Chromatography Reversed-Phase C18 Gradient Elution (pH < 3.0) Centrifuge->Chromatography UV HPLC-UV (254 nm) Prone to Interferences Chromatography->UV Traditional MS LC-MS/MS (MRM) High Specificity Chromatography->MS Advanced GFR GFR Calculation UV->GFR MS->GFR

Workflow for iothalamate quantification comparing traditional UV and advanced MS/MS detection.

References

  • Shah, I., Barker, J., et al. (2016). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. Chemistry Central Journal. URL:[Link]

  • Seegmiller, J. C., et al. (2010). Iothalamate Quantification by Tandem Mass Spectrometry to Measure Glomerular Filtration Rate. Clinical Chemistry. URL:[Link]

  • Farthing, D., Sica, D. A., et al. (2005). Simple HPLC-UV method for determination of iohexol, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine... Journal of Chromatography B. URL:[Link]

  • Mohamed, et al. (2024). A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment. Journal of Chromatography B. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

FDA Bioanalytical Method Validation for 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid (Iothalamate) via LC-MS/MS: A Comparative Guide

Executive Summary Accurate measurement of the Glomerular Filtration Rate (GFR) is the cornerstone of nephrology, clinical pharmacology, and drug development. 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (commonly kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate measurement of the Glomerular Filtration Rate (GFR) is the cornerstone of nephrology, clinical pharmacology, and drug development. 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (commonly known as iothalamic acid or iothalamate) is a premier exogenous marker for GFR assessment. Historically, iothalamate clearance was measured using radiometric assays, High-Performance Liquid Chromatography (HPLC-UV), or Capillary Electrophoresis (CE-UV). However, these legacy methods are plagued by radiation hazards, prolonged analysis times, and critical susceptibility to co-eluting endogenous interferences in uremic patients.

To overcome these analytical bottlenecks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard. This guide provides an objective comparison of LC-MS/MS against alternative platforms and details a self-validating, step-by-step experimental workflow compliant with the [1].

Comparative Analysis: LC-MS/MS vs. Legacy Alternatives

The transition to LC-MS/MS is driven by the need for absolute specificity. While CE-UV and HPLC-UV rely on migration time and absorbance at 254 nm—leaving them blind to isobaric or co-migrating uremic toxins—LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). By isolating a specific precursor ion and fragmenting it into a unique product ion, LC-MS/MS eliminates the ~1-2% interference rate observed in CE-UV clinical samples[2].

Table 1: Performance Comparison of Iothalamate Quantification Methods
Analytical ParameterLC-MS/MSCE-UVHPLC-UVRadiometric (125I-Iothalamate)
Specificity Absolute (MRM mass filtering)Moderate (Prone to co-migration)Moderate (UV interferences)High (Isotope specific)
Run Time < 5–6.5 minutes ~ 15–20 minutes~ 10–15 minutesN/A (Scintillation counting)
Sensitivity (LLOQ) ~ 0.5 ng/mL ~ 3–5 µg/mL~ 1–5 µg/mLHigh
Throughput High (Multiplexing capable)Low to MediumMediumHigh
Safety & Handling Standard chemical safetyStandard chemical safetyStandard chemical safetyRadioactive hazards , strict disposal
Matrix Effects Requires IS correctionMinimalMinimalNone

Data synthesized from recent clinical chemistry validations[2][3].

FDA BMV 2018 Framework for Iothalamate

Validating an LC-MS/MS method for iothalamate requires rigorous adherence to the [4]. A robust protocol must function as a self-validating system , continuously proving its reliability through the following core parameters:

  • Selectivity and Specificity: Blank matrix (plasma/urine from at least 6 independent sources) must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) and >5% of the Internal Standard (IS).

  • Accuracy and Precision: Intra-run and inter-run precision (CV) must be ≤15% (≤20% at the LLOQ). Accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Calibration Curve: Must be linear over the clinically relevant range (e.g., 0.500–30.0 ng/mL for diluted serum, 10.0–5000 ng/mL for urine)[3].

  • Matrix Effect & Recovery: The use of a stable-isotope labeled internal standard (e.g., d3-iothalamic acid) is mandatory to correct for ion suppression in the MS source and physical losses during extraction[5].

Experimental Workflow & Protocol

The following methodology outlines a self-validating LC-MS/MS protocol for iothalamate quantification.

Step 1: Reagent & Standard Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL primary stock of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid in methanol.

  • Internal Standard (IS): Prepare a working solution of d3-iothalamic acid (or an analog like ioversol) at 50 ng/mL in 100% acetonitrile. Causality: The IS must be added at the earliest possible step to normalize all subsequent volumetric and ionization variations[6].

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma or serum into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of the IS working solution (Acetonitrile).

  • Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts the hydration layer of large plasma proteins, causing them to denature and precipitate. This step is critical to prevent column clogging and minimize matrix effects, while the highly polar iothalamic acid remains fully soluble in the organic supernatant[3].

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 450 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 3: LC-MS/MS Instrumental Setup
  • Chromatography: Inject 5 µL onto a low-ligand density reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, enhancing the ionization efficiency of iothalamate in the positive electrospray ionization (ESI+) mode[2].

  • Mass Spectrometry (MRM Mode):

    • Iothalamate Transitions: Precursor m/z 614.8 → Product m/z 456.0 (Quantifier) and m/z 487.0 (Qualifier).

    • IS Transitions: Precursor m/z 617.8 → Product m/z 459.0.

Step 4: System Suitability & Run Acceptance

Before analyzing unknown samples, inject a System Suitability Test (SST) sample to verify column backpressure, retention time stability, and signal-to-noise ratio (>10:1 for LLOQ). Bracket all clinical study samples with Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only accepted if at least 67% of QCs are within ±15% of their nominal values.

Workflow Visualization

FDA_BMV_Workflow cluster_Validation FDA BMV 2018 Core Parameters Start Biological Matrix (Plasma/Urine) Prep Protein Precipitation (Acetonitrile) & IS Addition Start->Prep LC Chromatographic Separation (Reversed-Phase LC) Prep->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Selectivity Selectivity & Specificity (Blank Matrix check) MS->Selectivity AccPrec Accuracy & Precision (±15% CV, ±20% LLOQ) MS->AccPrec Stability Stability Testing (F/T, Benchtop, Long-term) MS->Stability

FDA BMV 2018 LC-MS/MS workflow for iothalamic acid quantification.

Conclusion

The transition from legacy CE-UV and radiometric methods to LC-MS/MS for the quantification of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid represents a critical advancement in clinical pharmacology. By leveraging MRM mass filtering and rigorous protein precipitation, LC-MS/MS provides unmatched specificity and sensitivity. When validated strictly against the FDA BMV 2018 guidance, this self-validating workflow ensures that calculated GFR values are scientifically defensible, reproducible, and ready for regulatory submission.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Seegmiller, J. C., et al. (2010). Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate. Clinical Chemistry, 56(4), 568-574. URL: [Link]

  • van de Merbel, N. C., et al. (2024). A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment. Journal of Chromatography B, 1247, 124329. URL:[Link]

  • Cavalier, E., et al. (2016). A simple LC-MS method for the determination of iohexol and iothalamate in serum, using ioversol as an internal standard. Clinica Chimica Acta, 463, 136-141. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Capillary Electrophoresis and HPLC for Iothalamic Acid Quantification

Introduction: The Analytical Imperative for Iothalamic Acid Iothalamic acid is an iodinated contrast agent crucial for diagnostic imaging, particularly in procedures evaluating renal function, such as the determination o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Iothalamic Acid

Iothalamic acid is an iodinated contrast agent crucial for diagnostic imaging, particularly in procedures evaluating renal function, such as the determination of Glomerular Filtration Rate (GFR).[1][2] Its clinical utility hinges on the ability to accurately and reliably measure its concentration in biological matrices like plasma and urine.[3] The clearance of iothalamic acid from the body is a direct indicator of kidney health, making its precise quantification a critical task in both clinical diagnostics and pharmaceutical research.[4]

Two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), have emerged as primary methods for this purpose. While HPLC is a well-established and robust workhorse in many analytical laboratories, CE offers a compelling alternative with unique advantages in speed and efficiency.[5]

This guide provides an in-depth, objective comparison of these two techniques for iothalamic acid quantification. We will move beyond a simple listing of features to explore the causality behind experimental choices, present detailed, self-validating protocols, and ground our findings in authoritative standards, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[6][7] Our goal is to equip you, the practicing scientist, with the field-proven insights needed to select the optimal technique for your specific analytical challenges.

Foundational Principles: Two Paths to Separation

Understanding the core separation mechanism of each technique is fundamental to interpreting their performance and making informed methodological choices.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column.[8] For a moderately polar molecule like iothalamic acid, reversed-phase HPLC is the method of choice.

  • Mechanism: The stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is a more polar aqueous-organic mixture. Iothalamic acid molecules in the sample partition between these two phases. Their retention time—the time taken to travel through the column—is determined by their relative affinity for the stationary phase versus the mobile phase. By precisely controlling the mobile phase composition and flow rate, a reproducible separation is achieved. Detection is typically accomplished via UV spectrophotometry, leveraging the strong absorbance of the iodinated aromatic ring.[4][9]

Capillary Electrophoresis (CE)

CE separates analytes based on their charge-to-size ratio within a narrow, fused-silica capillary filled with a conductive buffer, known as the background electrolyte (BGE).[8] The driving force for separation is a high-voltage electric field.

  • Mechanism: In the most common mode, Capillary Zone Electrophoresis (CZE) , two phenomena dictate the migration of analytes:

    • Electrophoretic Mobility (μ_ep_): As a weak acid, iothalamate exists as an anion at neutral or basic pH. When a voltage is applied, these anions are attracted towards the positive electrode (the anode). Smaller, more highly charged ions move faster.

    • Electroosmotic Flow (EOF): The inner wall of the fused-silica capillary has silanol groups that are deprotonated above pH ~3, creating a negative charge. Mobile phase cations accumulate near the wall, and when the electric field is applied, these solvated cations are drawn towards the negative electrode (the cathode), creating a bulk flow of the entire buffer solution.

In a typical CZE setup for anions, the EOF is strong enough to carry all species, including the negatively charged iothalamate, toward the cathode and the detector, but the anions' own electrophoretic mobility in the opposite direction slows them down. Separation occurs because different anions are retarded to different extents, allowing them to be resolved into sharp peaks.[10][11]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical comparison rests on the quality of the methods employed. The following protocols are designed to be robust and self-validating, incorporating best practices for sample preparation and analysis.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is synthesized from established methods for iothalamic acid quantification in biological fluids.[4][9]

1. Reagents and Materials:

  • Iothalamic Acid reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Sodium phosphate monobasic

  • Perchloric acid

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 4 µm particle size)

2. Standard Preparation:

  • Prepare a stock solution of iothalamic acid (e.g., 1 mg/mL) in methanol.

  • Generate a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 10-2000 µg/mL).

3. Sample Preparation (Plasma/Urine):

  • Rationale: Biological matrices contain proteins and other macromolecules that can interfere with the separation and damage the HPLC column. A protein precipitation step is essential for plasma samples.

  • Plasma: To 100 µL of plasma, add 100 µL of 4% perchloric acid. Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Urine: Dilute urine samples (e.g., 1:100 or 1:500) with deionized water to bring the analyte concentration within the calibration range.[9]

4. Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile:50 mM Sodium Phosphate (10:5:85, v/v), adjusted to pH 4.4.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 240 nm.[4]

  • Run Time: Approximately 6 minutes.

Protocol 2: Capillary Zone Electrophoresis (CZE) with UV Detection

This protocol is based on methods developed for the rapid analysis of iothalamate.[12][13]

1. Reagents and Materials:

  • Iothalamic Acid reference standard

  • Sodium borate, Sodium hydroxide

  • Fused-silica capillary (e.g., 50 µm I.D., ~40 cm effective length)

2. Background Electrolyte (BGE) Preparation:

  • Prepare a 50 mM sodium borate buffer. Adjust pH as needed (e.g., pH 9.0) with sodium hydroxide. Filter through a 0.22 µm filter.

3. Standard Preparation:

  • Prepare standards as described in the HPLC protocol, using the BGE as the diluent.

4. Sample Preparation:

  • Rationale: A key advantage of CE is its tolerance for complex matrices. For many applications, simple dilution is sufficient, eliminating the need for protein precipitation.[13]

  • Plasma/Serum/Urine: Dilute the sample with the BGE to fall within the linear range of the assay. Centrifuge or filter if particulates are visible.

5. Electrophoretic Conditions:

  • Capillary Conditioning (New Capillary): Flush sequentially with 1 M NaOH (30 min), water (15 min), and BGE (30 min).

  • Pre-run Conditioning: Flush with 0.1 M NaOH (1 min), then BGE (2 min) before each injection.

  • Injection: Hydrodynamic injection (e.g., 0.5 psi for 5-20 seconds).[12]

  • Separation Voltage: 20-25 kV (reversed polarity, anode at the injection end).

  • Capillary Temperature: 20-25°C.

  • Detection: UV absorbance at 246-254 nm.[12][13]

  • Run Time: Approximately 2-5 minutes.

Visualizing the Workflows

To clearly delineate the operational steps, the following diagrams illustrate the analytical workflows for both techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis S1 Weigh Reference Standard S2 Prepare Stock & Working Standards S1->S2 A1 Autosampler Injection (20 µL) S2->A1 P1 Collect Plasma/Urine Sample P2 Protein Precipitation (Plasma) or Dilution (Urine) P1->P2 P3 Centrifuge P2->P3 P3->A1 A2 Isocratic Separation on C18 Column A1->A2 A3 UV Detection (240 nm) A2->A3 A4 Data Acquisition & Integration A3->A4

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

CE_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CE Analysis S1 Weigh Reference Standard S2 Prepare Standards in BGE S1->S2 A1 Hydrodynamic Injection (nL volume) S2->A1 P1 Collect Plasma/Urine Sample P2 Dilute Sample in BGE P1->P2 P2->A1 A0 Capillary Conditioning (Flush with NaOH & BGE) A0->A1 A2 Electrophoretic Separation (High Voltage) A1->A2 A3 On-Column UV Detection (246 nm) A2->A3 A4 Data Acquisition & Integration A3->A4

Caption: Capillary Electrophoresis (CE) analytical workflow.

Cross-Validation: A Head-to-Head Performance Comparison

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[7] Here, we compare HPLC and CE across the key validation parameters defined by the ICH Q2(R2) guideline.[6][14]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE) Significance & Rationale
Specificity High. Demonstrated by resolving the iothalamate peak from matrix components and potential metabolites.[4]Very High. Different separation mechanism (charge-to-size ratio) provides orthogonal selectivity to HPLC.[15]Ensures the signal measured is solely from the analyte of interest, free from interference.
Linearity (r²) Typically > 0.999 over the specified range.[4]Typically > 0.99 over the specified range.[13]Demonstrates a direct, proportional relationship between analyte concentration and instrument response.
Range (µg/mL) Broad. e.g., 10 - 2000 µg/mL.[4]Moderate. e.g., 15 - 500 µg/mL.[13]Defines the upper and lower concentrations for which the method is accurate, precise, and linear.
Accuracy (% Recovery) 91% - 102%.[4]Generally comparable to HPLC, often within 90-110%.Measures the closeness of the experimental value to the true value.
Precision (%RSD) Intra-day: < 3% Inter-day: < 7%.[4]Intra-day: < 6.5% Inter-day: < 14%.[13]Assesses the degree of scatter between a series of measurements, indicating method reproducibility.
Limit of Quant. (LOQ) ~10 µg/mL in plasma/urine.[16][17]~15 µg/mL in serum.[13]The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) ~0.5 µg/mL.~5 mg/L (5 µg/mL) in serum.[13]The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.

Discussion: Field-Proven Insights and Causality

The data table provides a quantitative comparison, but a senior scientist's role is to interpret these numbers in a real-world context.

  • Speed and Throughput: CE is demonstrably faster, with analysis times often under 5 minutes compared to HPLC's 6+ minutes.[5][18] When factoring in the significantly simpler sample preparation for CE (often just dilution), its advantage in throughput for large sample batches becomes substantial. This is a direct consequence of CE's high separation efficiency, which allows for shorter capillary lengths without sacrificing resolution.

  • Sensitivity (LOD/LOQ): While the LODs are comparable, published methods suggest that HPLC may offer a slightly lower Limit of Quantification.[4][13] The reason for this lies in the detection pathlength. In HPLC, specialized detector flow cells can have pathlengths of 10 mm. In CE, on-column detection is performed directly through the capillary, resulting in a very short pathlength (e.g., 50 µm), which, according to the Beer-Lambert law, can reduce sensitivity.[19] However, advanced CE techniques can mitigate this.

  • Precision and Robustness: HPLC typically demonstrates superior precision (lower %RSD).[4][13] This is because HPLC systems are mechanically simple, relying on high-precision pumps that deliver a very stable flow rate. CE's precision is highly dependent on factors that can influence electrophoretic mobility and EOF, such as buffer composition, temperature, and the condition of the inner capillary wall. Minute variations in injection volume (nanoliter scale) can also contribute to slightly higher variability. Therefore, HPLC is often considered more robust for routine QC environments.

  • Operational Considerations:

    • Solvent Consumption: CE is a "green" technique, using microliters of buffer per run. HPLC requires a continuous flow of milliliters of organic solvent per minute, leading to higher solvent purchase and disposal costs.[8]

    • Sample Volume: CE is the undisputed champion for sample-limited studies, requiring only nanoliters for injection.[20] This makes it ideal for precious samples or studies involving small animals.

    • Method Development: Developing a CE method can sometimes be more complex due to the number of variables affecting the separation (buffer pH, concentration, additives, voltage, capillary surface). HPLC method development, particularly for reversed-phase, is often more straightforward.

Conclusion: Selecting the Right Tool for the Job

Both Capillary Electrophoresis and HPLC are powerful, validated techniques for the quantification of iothalamic acid. The choice between them is not a matter of which is "better," but which is more fit for the intended purpose .[7]

  • High-Performance Liquid Chromatography (HPLC) remains the gold standard for applications demanding the highest levels of precision and robustness. Its operational simplicity and slightly better quantification limits make it an excellent choice for routine clinical assays, regulatory submissions, and situations where method ruggedness is paramount.

  • Capillary Electrophoresis (CE) excels in high-throughput screening and research environments where speed and minimal sample consumption are critical.[20] Its ability to often analyze samples with simple dilution makes it exceptionally efficient.[13] Furthermore, its orthogonal separation mechanism makes it a superb complementary technique for cross-validating HPLC results or investigating potential interferences.

By understanding the fundamental principles, validation performance, and practical trade-offs of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for the precise and reliable quantification of iothalamic acid.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2) - Draft version. [Link]

  • Seegmiller, J. C., et al. (n.d.). Iothalamate Quantification by Tandem Mass Spectrometry to Measure Glomerular Filtration Rate. SciSpace. [Link]

  • LabX. (2025). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. [Link]

  • Ibis Scientific, LLC. (n.d.). HPLC vs. Capillary Electrophoresis: Which One To Use?[Link]

  • Pucci, J. A., et al. (2003). Liquid chromatography for iothalamate in biological samples. Journal of Chromatography B, 788(2), 231-236. [Link]

  • Molinaro, R. J., & Ritchie, J. C. (2010). Quantitation of iothalamate in urine and plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). Methods in Molecular Biology, 603, 307-315. [Link]

  • Morris, A. M., et al. (1990). Paired ion reversed-phase HPLC assay for the determination of iothalamic acid and para aminohippuric acid in urine. Journal of Liquid Chromatography, 13(1), 143-156. [Link]

  • Peddio, G., & Bisceglia, F. (2023). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Molinaro, R. J., & Ritchie, J. C. (2010). Quantitation of iothalamate in urine and plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). PubMed. [Link]

  • Lukkari, P. (2009). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Journal of Chromatographic Science, 47(9), 790-801. [Link]

  • Delanghe, S., et al. (2016). Determination of iohexol and iothalamate in serum and urine by capillary electrophoresis. Electrophoresis, 37(17-18), 2396-2402. [Link]

  • Rahmoune, H., et al. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides. Analytical Biochemistry, 252(1), 177-185. [Link]

  • ResearchGate. (2026). Simple HPLC-UV method for determination of iohexol, iothalamate...[Link]

  • Welsh, M. S., et al. (1996). Capillary electrophoresis for the determination of glomerular filtration rate using nonradioactive iohexol. American Journal of Kidney Diseases, 28(4), 547-551. [Link]

  • Welsh, M. S., et al. (2002). Iothalamate measured by capillary electrophoresis is a suitable alternative to radiolabeled inulin in renal micropuncture. Journal of the American Society of Nephrology, 13(9), 2246-2252. [Link]

  • National Center for Biotechnology Information. (n.d.). Iothalamic Acid. PubChem. [Link]

  • Levey, A. S., et al. (2005). Simple HPLC-UV method for determination of iohexol, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine. Journal of Chromatography B, 826(1-2), 267-272. [Link]

  • DrugBank. (n.d.). Iothalamic acid (USP). [Link]

  • Keller-Rudek, H., et al. (2013). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Earth System Science Data, 5, 365–373. [Link]

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Validation

A Comparative Guide to Renal Function Testing: 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (Iothalamate) vs. Cr-EDTA

Introduction The precise measurement of the Glomerular Filtration Rate (GFR) is a cornerstone of renal physiology research and a critical endpoint in the development of nephrotoxic or renally-cleared therapeutics. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The precise measurement of the Glomerular Filtration Rate (GFR) is a cornerstone of renal physiology research and a critical endpoint in the development of nephrotoxic or renally-cleared therapeutics. While endogenous markers like creatinine provide convenient estimates, their accuracy is limited by factors such as muscle mass, diet, and tubular secretion. For definitive and reliable GFR determination in research and clinical trials, exogenous filtration markers are the gold standard.

This guide provides an in-depth, objective comparison of two widely utilized exogenous markers: Iothalamate (5-amino-2,4,6-triiodo-N-methylisophthalamic acid) and Chromium-51 labeled Ethylenediaminetetraacetic acid (⁵¹Cr-EDTA). We will dissect their performance characteristics, explore the nuances of their respective measurement protocols, and provide the data necessary for researchers, scientists, and drug development professionals to make informed decisions for their study designs.

The Fundamental Principle: Mechanism of Renal Clearance

An ideal GFR marker must be physiologically inert, not bind to plasma proteins, and be freely filtered at the glomerulus without subsequent tubular reabsorption or secretion. This ensures that its rate of appearance in the urine is dictated solely by the rate of plasma filtration by the kidneys.

Both Iothalamate and ⁵¹Cr-EDTA closely approximate these ideal characteristics. Following intravenous administration, they are distributed throughout the extracellular fluid and are eliminated from the body primarily through glomerular filtration.

  • Iothalamate: This tri-iodinated benzoic acid derivative has been shown to be excreted almost exclusively by glomerular filtration, with its renal clearance being essentially identical to that of inulin, the historical gold standard.[1][2] Studies in various models, including aglomerular fish, have confirmed the lack of significant tubular secretion or reabsorption.[1]

  • ⁵¹Cr-EDTA: The chelated complex of radioactive Chromium-51 and EDTA is also handled by the kidneys in a manner nearly identical to inulin.[3] Extensive studies have demonstrated a very high correlation between ⁵¹Cr-EDTA clearance and inulin clearance across a wide range of renal function.[3][4]

The shared mechanism of clearance is the foundation of their utility in GFR measurement.

GFR_Mechanism cluster_blood Bloodstream (Afferent Arteriole) cluster_glomerulus Glomerulus Marker Exogenous Marker (Iothalamate or Cr-EDTA) Filtration Glomerular Filtration (Freely Filtered) Marker->Filtration Enters Nephron NoReabsorption No Tubular Reabsorption Filtration->NoReabsorption NoSecretion No Tubular Secretion Filtration->NoSecretion Urine Excretion in Urine NoReabsorption->Urine

Caption: Renal handling of an ideal GFR filtration marker.

Performance Analysis: A Head-to-Head Comparison

The choice between Iothalamate and ⁵¹Cr-EDTA often depends on a balance of accuracy, precision, safety, and practical laboratory considerations.

Feature5-amino-2,4,6-triiodo-N-methylisophthalamic acid (Iothalamate)⁵¹Cr-EDTA (Chromium-51 EDTA)
Accuracy High. Renal clearance of iothalamate is considered a sufficiently accurate measure of GFR, showing strong correlation with inulin clearance.[2][5] Plasma clearance methods are also used, though some studies suggest a slight overestimation compared to renal clearance.[6][7]High. Both renal and plasma clearance of ⁵¹Cr-EDTA are considered sufficiently accurate methods for GFR measurement, with clearance corresponding very closely to that of inulin.[3][5]
Precision High. Methods using iothalamate, such as plasma clearance, demonstrate good precision and reproducibility.[7]High. Long-term studies show good precision, with a coefficient of variation for GFR around 9.8%.[8] Under controlled conditions, precision can be even higher, with a CV of ~2.6-3.5%.[7]
Method of Detection Versatile. Can be measured as a radiolabeled compound (¹²⁵I-Iothalamate) via gamma counting[9] or as a non-radioactive ("cold") compound via HPLC or LC-MS/MS.[10][11]Specific. Requires a gamma counter to detect the radioactive decay of Chromium-51.[12]
Safety Profile Generally Safe. As an iodinated contrast agent, there is a theoretical risk of hypersensitivity, though doses for GFR are low.[13] Non-radioactive forms avoid radiation exposure entirely.Generally Safe. Involves a very low dose of radiation (e.g., ~3 MBq for an adult), comparable to a week of natural background radiation.[3][14]
Practicality High. The availability of a non-radioactive form simplifies handling, removing the need for radioactive material licenses and disposal protocols.[11]Moderate. The production of ⁵¹Cr-EDTA has been halted or is limited in some regions, which can be a significant logistical barrier.[15][16][17] Requires specialized facilities for handling radiopharmaceuticals.

Experimental Methodologies: A Practical Guide

GFR can be determined using two principal methodologies: plasma clearance and urinary clearance. The choice between them represents a trade-off between procedural simplicity and physiological accuracy.

Methodology 1: Plasma Clearance (Single Bolus Injection)

This is the most common method in research due to its relative simplicity. It relies on characterizing the disappearance of the marker from the bloodstream over time after a single intravenous injection.

Causality Behind the Choice: By avoiding the need for timed urine collections, this method minimizes errors associated with incomplete bladder emptying and reduces participant burden. The GFR is calculated from the area under the plasma concentration-time curve, which is inversely proportional to the clearance rate.

Experimental Protocol: Multi-Sample Plasma Clearance

  • Baseline Sample: Collect a pre-injection blood sample to serve as a baseline.

  • Marker Administration: Administer a precisely known amount of either ¹²⁵I-Iothalamate or ⁵¹Cr-EDTA as an intravenous bolus injection.

  • Timed Blood Sampling: Collect venous blood samples from the contralateral arm at multiple time points post-injection. A typical schedule for robust analysis includes samples at 2, 3, and 4 hours.[12]

    • Expert Insight: The duration of sampling is critical. Shorter sampling intervals (e.g., only 2 hours) can significantly overestimate GFR, particularly in subjects with impaired renal function, because the marker may not have fully distributed throughout the extracellular fluid.[18] Extending sampling to 4 or 5 hours allows for a more accurate characterization of the elimination phase.

  • Sample Processing: Centrifuge blood samples to separate plasma.

  • Quantification:

    • For ⁵¹Cr-EDTA: Analyze plasma samples using a gamma counter.

    • For Iothalamate: Analyze using a gamma counter (for ¹²⁵I-Iothalamate) or via HPLC/LC-MS/MS (for non-radioactive iothalamate).

  • GFR Calculation: Calculate the GFR using the slope-intercept method from the log-linear portion of the plasma disappearance curve. Apply a correction factor, such as the Brøchner-Mortensen equation, to account for the initial, faster distribution phase of the marker.[14][19]

Plasma_Clearance_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis & Calculation start Start baseline Collect Baseline Blood Sample start->baseline inject IV Bolus Injection (Iothalamate or Cr-EDTA) baseline->inject sample2h Blood Sample (2 hours) inject->sample2h sample3h Blood Sample (3 hours) sample2h->sample3h sample4h Blood Sample (4 hours) sample3h->sample4h process Separate Plasma (Centrifugation) sample4h->process quantify Quantify Marker (Gamma Count / HPLC) process->quantify calculate Calculate GFR (Slope-Intercept + Correction) quantify->calculate end End calculate->end

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Comparative

Inter-laboratory reproducibility of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid assays in multi-center studies

Title: Inter-Laboratory Reproducibility of 5-Amino-2,4,6-Triiodo-N-Methylisophthalamic Acid Assays: A Guide for Multi-Center GFR Studies Introduction Accurate measurement of the Glomerular Filtration Rate (mGFR) is the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Reproducibility of 5-Amino-2,4,6-Triiodo-N-Methylisophthalamic Acid Assays: A Guide for Multi-Center GFR Studies

Introduction

Accurate measurement of the Glomerular Filtration Rate (mGFR) is the cornerstone of nephrology research, pharmacokinetic profiling, and multi-center clinical trials. While endogenous markers like creatinine and cystatin C are routinely used, they are heavily confounded by non-GFR determinants such as muscle mass, diet, and inflammation[1]. For definitive endpoints, exogenous markers provide an objective pharmacokinetic assessment.

5-amino-2,4,6-triiodo-N-methylisophthalamic acid (Iothalamate) is widely utilized, particularly in the United States, as a gold-standard exogenous filtration marker[2]. However, in multi-center studies, assay variance across different analytical platforms can severely confound efficacy endpoints. This guide objectively compares iothalamate analytical platforms and provides a validated framework for achieving high inter-laboratory reproducibility using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Grounding: The Shift to LC-MS/MS

Historically, iothalamate clearance was quantified using Capillary Electrophoresis (CE-UV) or High-Performance Liquid Chromatography (HPLC-UV)[3][4]. While these methods are cost-effective, they lack the specificity required for multi-center harmonization. In patients with advanced chronic kidney disease (CKD), the accumulation of uremic retention solutes leads to co-eluting interferences in UV-based detection. This artificially inflates the measured iothalamate concentration, skewing the calculated GFR[5].

LC-MS/MS resolves this by leveraging the unique mass-to-charge (m/z) transitions of iothalamate. Using Electrospray Ionization (ESI) in positive mode, iothalamate forms a stable precursor ion at m/z 614.8. Collision-induced dissociation yields highly specific product ions (m/z 456.0 and 487.0)[4][5]. This mass-filtering mechanism physically eliminates UV-absorbing interferences, ensuring that the measured concentration reflects only the exogenous marker.

Comparative Performance: Iothalamate vs. Alternatives

When designing a multi-center trial, investigators must choose between iothalamate, iohexol, and endogenous markers. It is critical to understand the analytical and physiological biases between these markers. A landmark 2016 study demonstrated a systemic discordance between iothalamate and iohexol urinary clearances, with iohexol showing a proportional bias of 0.85 relative to iothalamate[6]. Therefore, markers cannot be used interchangeably across different trial sites without applying correction factors.

Table 1: Objective Comparison of GFR Markers in Multi-Center Trials

MarkerAnalytical PlatformPrecision (CV%)Inter-Lab ReproducibilityProsCons
Iothalamate LC-MS/MS< 5%ExcellentHigh throughput, no UV interference, robust for low GFR[5][7].Requires MS infrastructure; historically radioactive ( 125 I) though cold is now standard.
Iohexol LC-MS/MS / HPLC< 5%ExcellentWidely accepted in Europe; highly stable in dried blood spots[2].Proportional bias when compared directly to iothalamate[6].
Inulin Colorimetric10 - 15%Poor to ModerateThe historical "gold standard"[2].Requires continuous infusion; prone to analytical interference; limited availability.
Creatinine Enzymatic / Jaffe2 - 5%ModerateInexpensive, universally available.Highly confounded by muscle mass, diet, and tubular secretion[1].

Standardized LC-MS/MS Protocol for Multi-Center Harmonization

To ensure a self-validating system across laboratories, the following LC-MS/MS protocol incorporates stable-isotope labeled internal standards (or structural analogs like iohexol/ioversol) to correct for matrix effects, ion suppression, and extraction losses[7][8].

Step-by-Step Methodology:

  • Sample Collection & Storage: Collect plasma (sodium heparin) and urine at defined pharmacokinetic intervals (e.g., 10, 30, 60, 120, 240 minutes post-bolus). Causality Note: Shortened sampling durations (e.g., 2 hours) can overestimate GFR by up to 126% in patients with low GFR; standardizing a minimum 4-to-6-hour collection is mandatory for accurate area-under-the-curve (AUC) modeling[9]. Store aliquots at -20°C.

  • Protein Precipitation (Deproteinization): Transfer 50 µL of plasma or diluted urine into a microcentrifuge tube. Add 200 µL of ice-cold organic solvent (acetonitrile or methanol) containing the internal standard (e.g., Iohexol at 50 µg/mL)[7][8]. This step denatures binding proteins, releasing free iothalamate into the solvent.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins[5].

  • Supernatant Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 900 µL of LC-grade water. Causality Note: Diluting the organic supernatant with water matches the initial aqueous conditions of the mobile phase, preventing peak broadening and distortion during injection.

  • Chromatographic Separation: Inject 5 µL onto a low-ligand density reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) over a 5-6 minute runtime[5][7].

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in positive ESI mode. Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Iothalamate: m/z 614.8 → 456.0 (Quantifier), m/z 614.8 → 487.0 (Qualifier)[4][5].

    • Internal Standard (Iohexol): m/z 822.0 → 804.0.

Table 2: Multi-Center Reproducibility Metrics for Iothalamate LC-MS/MS [3][5][7]

MetricAcceptance CriteriaObserved Performance (LC-MS/MS)
Linear Range R² > 0.990.5 – 150 µg/mL (Plasma); 10 - 5000 ng/mL (Urine)
Intra-Assay Precision CV < 10%2.4% – 5.1%
Inter-Assay Precision CV < 15%4.2% – 8.7%
Matrix Recovery 85% - 115%93.6% – 104.1%
Carryover < 20% of LLOQUndetectable following blank injection

Workflow Visualization

The following diagram illustrates the critical path from patient administration to analytical quantification, highlighting the self-validating steps necessary for multi-center harmonization.

G A 1. Patient Administration (Iothalamate IV Bolus) B 2. Timed Sample Collection (Plasma & Urine, 4-6 Hours) A->B C 3. Protein Precipitation (Acetonitrile/Methanol + Internal Standard) B->C D 4. Centrifugation & Dilution (14,000 x g, Aqueous Dilution) C->D E 5. Reversed-Phase LC (C18 Column, Gradient Elution) D->E F 6. MS/MS Detection (ESI+, MRM m/z 614.8 -> 456.0) E->F G 7. Pharmacokinetic Modeling (Clearance & mGFR Calculation) F->G

Standardized LC-MS/MS workflow for iothalamate clearance assays in multi-center clinical trials.

Conclusion

For multi-center studies requiring precise mGFR endpoints, 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (iothalamate) remains a premier exogenous marker. Transitioning from legacy UV-based methods to the LC-MS/MS protocol outlined above eliminates matrix interferences, standardizes recovery via internal standards, and ensures that intra- and inter-laboratory precision remains strictly below 10%. Furthermore, investigators must rigorously adhere to standardized sampling durations and avoid interchanging iothalamate with iohexol mid-study due to established clearance discordances.

References

  • Carrara, F., et al. "GFR measured by iohexol: the best choice from a laboratory perspective." Annals of Translational Medicine, 2018. URL: [Link]

  • Seegmiller, J. C., et al. "Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate." Clinical Chemistry, 2010. URL: [Link]

  • Agarwal, R., et al. "Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR." Clinical Journal of the American Society of Nephrology, 2009. URL: [Link]

  • Larson, T. S., et al. "Discordance Between Iothalamate and Iohexol Urinary Clearances." American Journal of Kidney Diseases, 2016. URL: [Link]

  • Shah, I., et al. "HPLC estimation of iothalamate to measure glomerular filtration rate in humans." Chemistry Central Journal, 2016. URL: [Link]

  • Mohamed, A. A. A., et al. "A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment." Journal of Chromatography B, 2024. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-2,4,6-triiodo-N-methylisophthalamic Acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS RN® 2280-89-9), a compound also known as Iotalamic Acid.[1][2] Adhere...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS RN® 2280-89-9), a compound also known as Iotalamic Acid.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, culminating in their safe and responsible disposal.

Part 1: Core Safety Directives and Hazard Assessment

Understanding a chemical's properties is the foundation of its safe management. 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is an iodinated aromatic acid derivative.[1] While some safety data sheets (SDS) lack complete GHS classification data[1][3], related tri-iodinated aromatic compounds are identified as potential skin and respiratory sensitizers, suspected reproductive toxicants, and environmentally hazardous.[4][5] Therefore, a cautious approach, treating the compound as hazardous, is mandatory.

The acidic nature of the molecule necessitates storage away from bases and reactive metals to prevent violent reactions.[1] The presence of three iodine atoms, which contribute significantly to its high molecular weight of 613.91 g/mol , also means that its release into the environment should be strictly avoided.[1]

Key Chemical and Hazard Information
PropertyValue / ClassificationSource(s)
Chemical Name 5-amino-2,4,6-triiodo-N-methylisophthalamic acid[2]
Synonym Iotalamic Acid[1][3]
CAS Number 2280-89-9[2]
Molecular Formula C₁₁H₉I₃N₂O₄[1]
Molecular Weight 613.91 g/mol [1][3]
Primary Hazards May cause allergic skin reaction. May cause allergy or asthma symptoms if inhaled. Suspected of damaging fertility. Very toxic to aquatic life.[4][5]
Incompatibilities Bases, reactive metals, oxidizing agents.[1][6]

Part 2: Pre-Disposal Safety Protocols

Before handling the chemical for disposal, it is imperative to establish a safe working environment and utilize the correct Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

Proper PPE is your primary defense against chemical exposure. The following equipment is required:

  • Eye and Face Protection : Chemical splash goggles and a face shield are essential to protect against accidental splashes.[1]

  • Hand Protection : Use acid-resistant gloves, such as butyl rubber or nitrile, to prevent skin contact.[1]

  • Body Protection : A chemical-resistant apron and a lab coat should be worn over personal clothing.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, work within a chemical fume hood. In case of inadequate ventilation, wear appropriate respiratory protection, such as a particle filter respirator.[4][5]

Emergency First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 20 minutes, also under the eyelids. Seek emergency medical care.[1][4]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][4]

  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water to dilute the substance. Seek emergency medical care.[1][4]

Part 3: Step-by-Step Disposal Workflow

The disposal of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid must comply with federal, state, and local regulations, guided by the principles of the Resource Conservation and Recovery Act (RCRA).[7][8] The generator of the waste is legally responsible for its safe management from "cradle-to-grave."[7]

Step 1: Waste Characterization The first step is to formally classify the material as a hazardous waste.[7] Given its potential to cause allergic reactions and its aquatic toxicity, 5-amino-2,4,6-triiodo-N-methylisophthalamic acid and any materials contaminated with it must be managed as hazardous waste.

Step 2: Waste Segregation and Collection

  • Solid Waste : Collect unused or expired 5-amino-2,4,6-triiodo-N-methylisophthalamic acid as a solid hazardous waste.

  • Contaminated Materials : Any items that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must also be collected as solid hazardous waste.[9]

  • Prohibition of Drain Disposal : Under no circumstances should this chemical or its solutions be poured down the drain.[5] This is to prevent its release into the environment, where it is not readily biodegradable and is considered very toxic to aquatic life.[10]

Step 3: Containerization

  • Use a container that is in good condition, compatible with the acidic nature of the chemical (e.g., a corrosion-resistant container), and has a secure, sealable lid.[1][11]

  • The original product container is often a suitable choice for waste collection.[9]

  • Keep the waste container closed at all times except when adding waste.[11]

Step 4: Labeling

  • The container must be clearly labeled with the words "Hazardous Waste."[11]

  • The label must also include the full chemical name: "5-amino-2,4,6-triiodo-N-methylisophthalamic acid." Do not use abbreviations.[6]

  • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

Step 5: On-Site Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[6]

  • Ensure the storage area has secondary containment to capture any potential leaks.[1]

  • Store the waste away from incompatible materials like bases and reactive metals.[1]

Step 6: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental services contractor. This is the only approved method for final disposal.[4]

  • Maintain all records and manifests provided by the disposal company to document the "cradle-to-grave" management of the waste, as required by RCRA.[12]

Step 7: Decontamination of Empty Containers

  • Empty containers that held 5-amino-2,4,6-triiodo-N-methylisophthalamic acid must be decontaminated before being disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., water, if the material is soluble).

  • Crucially, collect the rinsate from all three rinses as liquid hazardous waste. This rinsate must be containerized, labeled, and disposed of following the same procedures outlined above.[11]

  • Once triple-rinsed, the clean, dry container can be disposed of as regular laboratory glass or plastic waste.[11]

Part 4: Emergency Spill Protocol

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate non-essential staff.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Part 2.

  • Containment : Prevent the spill from spreading. For a solid spill, carefully cover it with a plastic sheet to minimize dust generation.

  • Clean-up :

    • For a dry powder spill, carefully scoop or sweep the material into a hazardous waste container. Avoid creating dust.

    • Take up the material dry and dispose of it properly.

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Containerization & Storage cluster_disposal Final Disposal start Identify Waste: 5-amino-2,4,6-triiodo-N-methylisophthalamic acid ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Safety First characterize Characterize as Hazardous Waste ppe->characterize collect_solid Collect Solid Waste & Contaminated Materials characterize->collect_solid collect_rinsate Collect Liquid Rinsate from Decontamination characterize->collect_rinsate no_drain PROHIBITED: Drain Disposal characterize->no_drain no_trash PROHIBITED: Regular Trash characterize->no_trash container Use Compatible, Sealed Container collect_solid->container collect_rinsate->container label_waste Label: 'Hazardous Waste' + Full Chemical Name container->label_waste store Store in Designated Area with Secondary Containment label_waste->store disposal_co Arrange Pickup by Licensed Disposal Contractor store->disposal_co

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Handling

A Researcher's Guide to the Safe Handling of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid

As a novel or specialized research chemical, 5-amino-2,4,6-triiodo-N-methylisophthalamic acid lacks extensive, publicly available safety data. This guide provides a comprehensive operational plan for its handling and dis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel or specialized research chemical, 5-amino-2,4,6-triiodo-N-methylisophthalamic acid lacks extensive, publicly available safety data. This guide provides a comprehensive operational plan for its handling and disposal, constructed from foundational chemical safety principles and by using structurally similar, well-documented compounds as surrogates. Our approach is grounded in the principle of treating unknown substances as potentially hazardous until proven otherwise, ensuring the highest level of protection for all laboratory personnel.

The core structure of this molecule is a tri-iodinated aromatic ring, a feature common to many medical imaging contrast agents. Therefore, we will extrapolate safety protocols from compounds like Iopamidol and Diatrizoate, which share this fundamental chemical motif. The presence of an amino group on the aromatic ring also warrants caution, as aromatic amines as a class can have toxicological implications. This guide is designed to be a living document, to be updated as more specific information about this compound's properties becomes available.

Hazard Assessment and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on its chemical structure.

  • Potential Hazards :

    • Respiratory and Skin Irritation : Fine chemical powders can cause irritation upon inhalation or contact.

    • Unknown Toxicity : As a novel compound, the systemic toxicological properties are unknown. The tri-iodo structure suggests potential effects on the thyroid if absorbed. Aromatic amines can also present long-term health risks.

    • Eye Damage : Direct contact with the eyes could cause serious irritation or damage.

  • Engineering Controls: The First Line of Defense All handling of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid in its powdered form must be conducted within a certified chemical fume hood. This prevents the inhalation of airborne particles. The fume hood's sash should be kept as low as possible to maximize containment.

Personal Protective Equipment (PPE): Your Personal Safety Barrier

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

PPE Selection and Specifications

The following table summarizes the required PPE for handling this compound.

Body PartPPE ItemSpecificationRationale
Hands Nitrile GlovesDouble-gloved; inner glove tucked under lab coat cuff, outer glove over the cuff.Prevents direct skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer layer.
Body Laboratory CoatFlame-resistant, long-sleeved, with snap closures.Protects skin and personal clothing from spills and contamination.
Eyes Safety GogglesChemical splash-proof, conforming to ANSI Z87.1 standard.Protects eyes from airborne powder and potential splashes of solutions.
Respiratory N95 RespiratorNIOSH-approved.Required when handling the powder outside of a fume hood (e.g., during transport or spill cleanup) to prevent inhalation of fine particles.
Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Dispose as chemical waste) Doff2 2. Lab Coat (Remove by turning inside out) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as chemical waste) Doff3->Doff4 Doff5 5. N95 Respirator (if used) Doff4->Doff5 End Hand Washing Doff5->End Start Begin Work Start->Don1

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plan

A clear, step-by-step plan ensures that the compound is handled safely from receipt to disposal.

Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational. Designate a specific area within the hood for this work.

  • Weighing : Use a tared weigh boat or container. Handle the powder gently to minimize dust generation.

  • Dissolving : If making a solution, add the solvent to the weighed powder slowly. Use a magnetic stirrer if necessary, ensuring the vessel is covered to prevent aerosols.

  • Post-Handling : After use, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

Spill Management
  • Minor Spill (inside fume hood) :

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for chemical waste.

    • Wipe the area with a suitable solvent and then clean with soap and water.

  • Major Spill (outside fume hood) :

    • Evacuate the area immediately.

    • Alert laboratory management and the institutional safety office.

    • Restrict access to the area.

    • Follow institutional procedures for hazardous material cleanup.

Waste Disposal

All materials contaminated with 5-amino-2,4,6-triiodo-N-methylisophthalamic acid must be treated as hazardous chemical waste.

Waste_Disposal_Flow cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection Solid Solid Waste (Gloves, Weigh Boats, Contaminated Paper) SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Unused Solutions, Solvent Rinses) LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer Storage Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Disposal Institutional Hazardous Waste Pickup Storage->Disposal

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-2,4,6-triiodo-N-methylisophthalamic acid
Reactant of Route 2
5-amino-2,4,6-triiodo-N-methylisophthalamic acid
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